Rufinamide
Beschreibung
This compound is a triazole derivative and an anticonvulsant medication to treat seizure disorders like Lennox-Gastuat syndrome, a form of childhood epilepsy. Clinical trials suggest its efficacy in the treatment of partial seizures.
This compound is a unique anticonvulsant that is used in combination with other agents as therapy of severe forms of seizure disorders. This compound therapy is associated with a low rate of transient serum enzyme elevations and with rare instances of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 1 investigational indication.
for treatment of Lennox-Gastaut syndrome; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046506 | |
| Record name | Rufinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rufinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106308-44-5 | |
| Record name | Rufinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rufinamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rufinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rufinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structure-Activity Relationship of Rufinamide Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Core Pharmacophores and Bioisosteric Modifications for Enhanced Anticonvulsant Activity
Rufinamide, a triazole derivative, has established itself as a significant adjunctive therapy for the treatment of seizures associated with Lennox-Gastaut syndrome. Its unique mechanism of action, primarily involving the prolongation of the inactive state of voltage-gated sodium channels, has spurred considerable interest in the development of novel analogs with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of anticonvulsant drug discovery.
Core Structure-Activity Relationships
The foundational structure of this compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, presents several key regions for chemical modification to explore and optimize anticonvulsant activity. These include the benzyl ring, the triazole core, and the carboxamide side chain.
The Benzyl Group: Halogenation and Lipophilicity
The substitution pattern on the benzyl ring plays a crucial role in modulating the anticonvulsant potency of this compound analogs.
-
Fluorine Substitution: The presence of fluorine atoms on the benzyl ring is a critical determinant of activity. Introducing one or two fluorine atoms, as seen in this compound itself, generally increases anticonvulsant potency.
-
Chlorine Substitution: Conversely, the replacement of fluorine with chlorine atoms on the phenyl ring tends to result in less potent compounds.
This suggests that the electronegativity and size of the halogen substituents significantly influence the interaction of the molecule with its target, presumably the voltage-gated sodium channel.
The Carboxamide Moiety: A Key Interaction Point
The carboxamide group at the 4-position of the triazole ring is another essential feature for anticonvulsant activity.
-
N-Substitution: Substitution on the nitrogen atom of the carboxamide group generally leads to a decrease in activity. Furthermore, the extent of this activity reduction is correlated with the size of the substituent; larger substituents result in lower potency. This indicates that an unsubstituted carboxamide is likely optimal for forming key hydrogen bonds or other interactions within the binding site.
Quantitative Analysis of this compound and Related Triazole Analogs
While a comprehensive public dataset of this compound analogs with corresponding quantitative activity is limited, analysis of available data for this compound and structurally related triazole derivatives provides valuable benchmarks for SAR studies.
| Compound | Structure | Anticonvulsant Activity (MES) ED50 (mg/kg) | Anticonvulsant Activity (scPTZ) ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | 23.9 (mice, oral)[1] | 45.8 (mice, oral)[1] | >300 (mice, oral) | >12.5 |
| Analog 1 | 7-(4-chlorophenoxy)-[2][3][4]triazolo[4,3-f]pyrimidine | 34.7 | Not Reported | 262.9 | 7.6 |
| Analog 2 | 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | Protection at 100 mg/kg | Not Reported | Not Reported | Not Reported |
| Analog 3 | 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 38.5 | Not Reported | Not Reported | Not Reported |
Note: Data for analogs are for structurally related triazole derivatives and are intended to provide a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel this compound analogs. The following are standard protocols for key experiments in anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Procedure:
-
Animal Model: Adult male CF1 mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the test compound.
-
Time to Peak Effect: Seizure induction is performed at a predetermined time after compound administration, corresponding to the anticipated time of peak drug effect.
-
Seizure Induction: A corneal electrode is used to deliver an alternating current (e.g., 60 Hz, 50 mA for mice) for a short duration (e.g., 0.2 seconds).
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is employed to screen for compounds that may be effective against absence seizures.
Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.
Procedure:
-
Animal Model: Typically, adult male CF1 mice are used.
-
Compound Administration: Test compounds are administered via the i.p. or p.o. route.
-
Convulsant Administration: A dose of pentylenetetrazole known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the onset of a clonic seizure, characterized by clonus of the limbs, body, and/or head lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a clonic seizure during the observation period.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Assay
This assay is used to assess the potential for motor impairment and neurotoxicity of a test compound.
Objective: To determine the dose of a compound that causes motor incoordination.
Procedure:
-
Apparatus: A rotating rod (rotarod) of a specified diameter is used.
-
Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) at a constant speed.
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of anticipated peak effect, animals are placed on the rotarod, and their ability to remain on the rod for the predetermined time is recorded.
-
Endpoint: Failure to remain on the rod for the full duration is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Visualizing Structure-Activity Relationships and Experimental Workflows
Graphical representations are invaluable for conceptualizing the key aspects of this compound analog SAR and the screening process.
Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area of research for the development of next-generation anticonvulsant therapies. Key takeaways for medicinal chemists include the importance of the 2,6-difluorobenzyl moiety for potency and the necessity of an unsubstituted carboxamide for optimal activity. Future research should focus on systematic modifications of the this compound scaffold, including bioisosteric replacement of the carboxamide group with other hydrogen-bonding moieties, to further refine the SAR and identify candidates with superior efficacy and safety profiles. The generation of comprehensive, publicly available quantitative SAR data for a wider range of this compound analogs will be crucial to accelerate these drug discovery efforts.
References
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7598279B2 - Neurotherapeutic azole compounds - Google Patents [patents.google.com]
- 3. US9505727B2 - this compound and derivatives and their use in modulating the gating process of human voltage-gated sodium channels - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Pharmacology of Rufinamide in Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rufinamide is a triazole derivative antiepileptic drug (AED) with a novel structure, distinct from other currently marketed AEDs.[1] Its primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), a key player in neuronal excitability.[2][3] By prolonging the inactive state of these channels, this compound effectively limits the sustained, high-frequency firing of neurons that underlies seizure activity.[4][5] This document provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its characterization, and visualizing its effects on neuronal signaling.
Core Molecular Mechanism of Action
The principal mechanism through which this compound exerts its anticonvulsant effects is the modulation of voltage-gated sodium channels (VGSCs).[6] Specifically, this compound stabilizes the inactive state of these channels, which reduces the number of channels available to open in response to depolarization.[2] This action limits the firing of sodium-dependent action potentials, thereby suppressing neuronal hyperexcitability.[3][7]
This compound exhibits a unique interaction with VGSCs compared to other sodium channel-blocking AEDs. It has a faster binding rate to the inactivated state, making it particularly effective against the short bursts of neuronal firing seen in conditions like Lennox-Gastaut syndrome (LGS).[3] Furthermore, studies suggest that this compound may selectively target specific VGSC isoforms, with a notable impact on hNav1.1 and hNav1.6.[7][8]
While the modulation of VGSCs is its primary mechanism, emerging evidence suggests that this compound may have additional effects that contribute to its anticonvulsant properties. These include the stimulation of Ca2+-activated K+ currents and potential inhibition of metabotropic glutamate receptor 5 (mGluR5).[9][10][11]
Interaction with Voltage-Gated Sodium Channels
This compound's interaction with VGSCs is characterized by its ability to prolong the channel's inactive state.[12] During an action potential, VGSCs transition through resting, open, and inactivated states.[2] By binding preferentially to the inactivated state, this compound slows the recovery of the channel to the resting state, making the neuron less likely to fire another action potential immediately.[13] This "use-dependent" inhibition is more pronounced in neurons that are firing repetitively at high frequencies, as is common during a seizure.
One study identified that this compound selectively stabilizes an intermediate inactivated state of the Na+ channel, with an apparent dissociation constant of approximately 40 μM.[13] This selective binding to a transitional gating state may contribute to its unique anti-seizure profile.[13]
Effects on Other Ion Channels and Receptors
Recent research has uncovered that this compound's pharmacological profile may extend beyond VGSCs. A study utilizing patch-clamp technology on pituitary GH3 lactotrophs demonstrated that this compound can increase the amplitude of Ca2+-activated K+ currents (IK(Ca)), specifically by enhancing the activity of large-conductance Ca2+-activated K+ channels (BKCa channels).[9] This action would lead to hyperpolarization of the neuronal membrane, further contributing to a decrease in excitability.
Additionally, some evidence suggests that at high concentrations, this compound may act as an antagonist of the metabotropic glutamate receptor 5 (mGluR5).[10][11] By inhibiting this receptor, this compound could reduce excitatory glutamatergic neurotransmission, another key factor in seizure generation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and pharmacological properties of this compound.
Table 1: Clinical Efficacy of this compound in Lennox-Gastaut Syndrome (LGS)
| Parameter | This compound | Placebo | p-value | Reference |
| Median Reduction in Total Seizure Frequency | 32.7% | 11.7% | 0.0015 | [6] |
| Median Reduction in Tonic-Atonic (Drop Attack) Seizures | 42.5% | -1.4% (increase) | <0.0001 | [6] |
| Responder Rate (≥50% reduction in total seizures) | 31.1% | 10.9% | 0.0045 | [14] |
| Responder Rate (≥50% reduction in tonic-atonic seizures) | 42.5% | 16.7% | 0.002 | [15] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| Mouse | Maximal Electroshock (MES) Test | 23.9 | [1] |
| Rat | Maximal Electroshock (MES) Test | 6.1 | [16] |
| Mouse | Pentylenetetrazol (PTZ) Test | 45.8 | [1] |
| Mouse | Pentylenetetrazol-induced Clonus | 54.0 | [16] |
| Mouse | Bicuculline-induced Clonus | 50.5 | [16] |
| Mouse | Picrotoxin-induced Clonus | 76.3 | [16] |
Table 3: Pharmacokinetic and In Vitro Properties of this compound
| Parameter | Value | Reference |
| Apparent Dissociation Constant (Intermediate Inactivated Na+ Channel) | ~40 μM | [13] |
| Plasma Protein Binding | 26-34% | [14] |
| Elimination Half-life | 6-10 hours | [5] |
| Peak Plasma Concentration Time | 4-6 hours | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's molecular pharmacology.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To investigate the effects of this compound on voltage-gated sodium currents (INa) in isolated neurons.
Cell Preparation:
-
Acutely dissociated rat dorsal root ganglion (DRG) neurons or cultured cortical neurons are used.[1][17]
-
For DRG neurons from diabetic rats, diabetes is induced with streptozotocin.[17]
-
The GH3 pituitary cell line can also be utilized.[9] Cells are grown in Ham's F-12 medium supplemented with fetal calf serum, horse serum, and L-glutamine.[9]
Recording Solutions:
-
To isolate INa, cells are bathed in a Ca2+-free Tyrode's solution containing 10 mM TEA and 0.5 mM CdCl2 to block K+ and Ca2+ currents, respectively.[9]
-
The recording electrodes are filled with a Cs+-containing solution to further block K+ currents.[9]
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit INa, depolarizing voltage steps are applied in increments (e.g., from -70 mV to +50 mV for 100 ms).
-
To study the voltage-dependence of inactivation, a series of prepulses of varying voltages are applied before a test pulse to a fixed potential (e.g., 0 mV).
Data Analysis:
-
Current-voltage (I-V) relationships are plotted to determine the effect of this compound on the peak INa amplitude.
-
Activation and steady-state inactivation curves are fitted with the Boltzmann equation to determine the voltage at half-maximal activation (V1/2) and inactivation.
Patch-Clamp Electrophysiology for Ca2+-Activated K+ Currents
Objective: To determine the effect of this compound on Ca2+-activated K+ currents (IK(Ca)).
Cell Preparation:
-
Pituitary GH3 lactotrophs are used.[9]
Recording Conditions:
-
The whole-cell configuration of the patch-clamp technique is employed.[9]
-
The recording pipette is filled with a solution containing a physiological concentration of K+ and a defined concentration of free Ca2+ buffered with EGTA.
-
The external solution contains physiological concentrations of ions.
Voltage Protocol:
-
The cell is held at a holding potential of 0 mV.
-
A 300-ms depolarizing voltage command pulse to +50 mV is applied to evoke IK(Ca).[9]
Data Analysis:
-
The amplitude of the outward K+ current is measured before and after the application of this compound at various concentrations.
-
The concentration-response curve is plotted to determine the EC50 of this compound's effect on IK(Ca).
Visualizations
Signaling Pathway of this compound's Primary Mechanism of Action
Caption: this compound's primary mechanism of action on voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Voltage-Clamp Analysis
References
- 1. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Role of this compound in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Technology -Rufinamide derivatives as novel drugs against epilepsy syndromes caused by aberrant sodium channel behavior [jhu.technologypublisher.com]
- 9. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | Na+ channel Blocker | Hello Bio [hellobio.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epilepsy Essentials: this compound in the Treatment of Lennox-G [practicalneurology.com]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Rufinamide: A Technical Overview for Epilepsy Treatment
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Rufinamide (Banzel®, Inovelon®) is a triazole derivative antiepileptic drug (AED) that has emerged as a significant adjunctive therapy for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3] Structurally distinct from other AEDs, this compound's development marked an important advancement in the management of refractory epilepsy.[2][4] Its primary mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity.[5][6] This whitepaper provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.
Discovery and Development
Developed by Novartis Pharma, AG in 2004 and manufactured by Eisai, this compound's unique triazole structure sets it apart from other anticonvulsant medications.[3][7] Recognizing its potential for treating a rare and severe form of epilepsy, this compound was granted orphan drug status in October 2004.[2] It first entered the European market in January 2007 and received approval from the U.S. Food and Drug Administration (FDA) in November 2008 for the adjunctive treatment of seizures associated with LGS in children aged four years and older and in adults.[1][3] Notably, it was the first AED to be approved in the United States with a pediatric indication before an adult one.[2]
The synthesis of this compound has been approached through various routes, with a common strategy involving a 1,3-dipolar cycloaddition reaction to form the characteristic 1,2,3-triazole ring.[8][9] One of the initial syntheses involved the reaction of 2,6-difluorobenzyl azide with propiolic acid.[8] More recent advancements have focused on developing more efficient and environmentally friendly methods, such as one-pot syntheses and continuous flow processes.[10][11]
Mechanism of Action
The primary anticonvulsant effect of this compound is attributed to its modulation of voltage-gated sodium channels.[5][6] Unlike some other AEDs that block the channel pore, this compound stabilizes the channel in its inactive state.[5][12] This action prolongs the refractory period of the neuron, making it less likely to fire repetitively at high frequencies, a hallmark of epileptic seizures.[2][13] In vitro studies on cultured cortical neurons have demonstrated that this compound significantly slows the recovery of sodium channels from inactivation.[2]
An important aspect of this compound's mechanism is its lack of significant interaction with other common neurotransmitter systems. It does not affect benzodiazepine or GABA receptors, nor does it interact with glutamate, adrenergic, histamine, or muscarinic cholinergic receptors.[1][2] This specificity likely contributes to its distinct side-effect profile compared to other AEDs.
dot
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Preclinical Pharmacology
The anticonvulsant properties of this compound were extensively evaluated in various rodent seizure models. These studies were crucial in establishing its broad-spectrum activity and favorable safety profile compared to other established AEDs.
Animal Models of Seizure
Maximal Electroshock (MES) Test: This model is used to assess a drug's ability to prevent the spread of seizures.[14] this compound demonstrated efficacy in suppressing MES-induced tonic-clonic seizures in both mice and rats.[2]
Pentylenetetrazol (PTZ) Test: The PTZ test is a model for generalized seizures, particularly myoclonic and absence seizures.[15] this compound was effective in suppressing PTZ-induced clonic seizures in mice.[2][16]
Preclinical Efficacy Data
| Model | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Maximal Electroshock (MES) | Mouse | Oral | 23.9 | [2] |
| Maximal Electroshock (MES) | Rat | Oral | 6.1 | [17] |
| Pentylenetetrazol (PTZ) | Mouse | Oral | 45.8 | [2] |
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal | 54.0 | [16] |
| Bicuculline-induced clonus | Mouse | Intraperitoneal | 50.5 | [16] |
| Picrotoxin-induced clonus | Mouse | Intraperitoneal | 76.3 | [16] |
Clinical Development
The clinical development of this compound focused on its use as an adjunctive therapy for the difficult-to-treat seizures associated with Lennox-Gastaut Syndrome.
Phase III Clinical Trial in Lennox-Gastaut Syndrome
A pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with LGS.[10][18]
Study Design:
-
Participants: Patients aged 4 to 37 years with a diagnosis of LGS who were inadequately controlled on one to three concomitant AEDs.[10][19]
-
Phases: The trial consisted of a 28-day baseline phase, followed by a 12-week (84-day) double-blind treatment phase, which included a 2-week titration period and a 10-week maintenance period.[10][20]
-
Dosage: this compound was titrated to a target dose of approximately 45 mg/kg/day, with a maximum dose of 3200 mg/day.[10][19]
Clinical Efficacy in LGS
| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Reference(s) |
| Tonic-Atonic (Drop) Seizures | ||||
| Median % change from baseline | -42.5% | +1.4% | <0.0001 | [19] |
| Responder Rate (≥50% reduction) | 42.5% | 16.7% | 0.002 | [20] |
| Total Seizures | ||||
| Median % change from baseline | -32.7% | -11.7% | 0.0015 | [19] |
| Responder Rate (≥50% reduction) | 31.1% | 10.9% | 0.0045 | [19] |
| Seizure Severity (Global Evaluation) | ||||
| Improved | 53.4% | 30.6% | 0.0041 | [20] |
Safety and Tolerability
The most common adverse events reported in clinical trials were somnolence, vomiting, headache, and dizziness.[17][21] Most adverse events were mild to moderate in severity.[20]
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile, which contributes to its clinical utility.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | Well absorbed (>85%) | [19] |
| Tmax (Time to peak concentration) | 4-6 hours | [14] |
| Effect of Food | Increased extent of absorption | [14] |
| Distribution | ||
| Protein Binding | ~34% | [14] |
| Metabolism | ||
| Primary Pathway | Hydrolysis by carboxylesterases | [11][22] |
| CYP450 Involvement | Not a substrate | [11][22] |
| Elimination | ||
| Half-life | 6-10 hours | [14] |
| Route of Excretion | Primarily renal (as metabolites) | [22] |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol (Mouse)
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[14]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the electroshock.[6]
-
Anesthesia and Electrode Placement: The corneas of the mice are anesthetized with a drop of 0.5% tetracaine hydrochloride. Corneal electrodes are then placed on the eyes.[14]
-
Electrical Stimulation: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds.[14]
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.[14]
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension component of the seizure.[14]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[14]
dot
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Induced Seizure Protocol (Mouse)
-
Animal Model: Male mice are typically used.
-
Drug Administration: The test compound or vehicle is administered at a specific time before PTZ injection.[9]
-
PTZ Administration: PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce clonic seizures (e.g., 80 mg/kg i.p.).[9]
-
Observation: Animals are placed in an observation chamber and monitored for a set period (e.g., 30 minutes) for the onset and severity of seizures.[7]
-
Seizure Scoring: Seizures are often scored based on a rating scale (e.g., Racine's scale) that quantifies the behavioral manifestations of the seizure.[3]
-
Endpoint: The primary endpoint is typically the presence or absence of a generalized clonic seizure, or a change in the latency to seizure onset or seizure severity score.
-
Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the convulsive endpoint.
Whole-Cell Patch-Clamp Protocol for Sodium Current Recording
-
Cell Preparation: Neurons (e.g., cultured cortical or hippocampal neurons) are plated on coverslips.[8]
-
Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.[23]
-
Pipette Preparation: A glass micropipette with a tip resistance of 3-7 MΩ is filled with an intracellular solution.[8]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".[24]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[8]
-
Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier.[23]
-
Eliciting Sodium Currents: Voltage steps are applied to depolarize the membrane and elicit voltage-gated sodium currents. The effect of this compound on the amplitude and kinetics of these currents is then measured.[24]
Conclusion
This compound represents a significant therapeutic advance in the management of Lennox-Gastaut Syndrome, a challenging and often drug-resistant epilepsy. Its novel triazole structure and specific mechanism of action, primarily targeting the inactive state of voltage-gated sodium channels, distinguish it from other antiepileptic drugs. Preclinical studies robustly demonstrated its broad-spectrum anticonvulsant activity, which was subsequently confirmed in well-controlled clinical trials showing significant reductions in seizure frequency, particularly the debilitating tonic-atonic seizures. The favorable pharmacokinetic profile of this compound, characterized by metabolism independent of the cytochrome P450 system, minimizes the potential for drug-drug interactions. For researchers and drug development professionals, the story of this compound's journey from a unique chemical entity to an effective therapy underscores the value of novel mechanistic approaches in addressing unmet needs in epilepsy treatment.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. archepilepsy.org [archepilepsy.org]
- 4. This compound from clinical trials to clinical practice in the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. login.medscape.com [login.medscape.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound for the treatment of Lennox-Gastaut syndrome: evidence from clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lennox-Gastaut Syndrome Treatment Efficacy | BANZEL (this compound) [banzel.com]
- 19. Efficacy and safety of this compound in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epilepsy Essentials: this compound in the Treatment of Lennox-G [practicalneurology.com]
- 21. Dosing considerations for this compound in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Rufinamide: A Comprehensive Analysis of its Neurotransmitter System Interactions Beyond Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rufinamide is an established antiepileptic drug primarily recognized for its modulatory effects on voltage-gated sodium channels. However, emerging evidence indicates a broader spectrum of activity involving other neurotransmitter systems, which may contribute to its overall therapeutic profile. This technical guide provides an in-depth analysis of this compound's effects on systems beyond its primary target, focusing on its interactions with metabotropic glutamate receptors, calcium-activated potassium channels, and tetrodotoxin-resistant sodium channels. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Introduction
While the principal mechanism of action of this compound is the prolongation of the inactive state of voltage-gated sodium channels, a complete understanding of its pharmacological profile requires exploration of its secondary targets.[1] These off-target effects may not only contribute to its anticonvulsant efficacy but also inform the development of novel therapeutics with improved selectivity and side-effect profiles. This guide delves into the current understanding of these non-canonical mechanisms of this compound.
Interaction with Metabotropic Glutamate Receptor 5 (mGluR5)
Several sources suggest that at high concentrations, this compound can inhibit the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] This inhibitory action would lead to a reduction in glutamate-mediated signaling.
Quantitative Data
Signaling Pathway
Activation of mGluR5 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This calcium signaling can modulate a variety of downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs), ultimately influencing neuronal excitability and gene expression. This compound's potential inhibition of mGluR5 would dampen this entire cascade.
Experimental Protocols
A definitive investigation into this compound's effect on mGluR5 would involve a combination of in vitro assays.
2.3.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for mGluR5.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human mGluR5.
-
Incubate the membranes with a known radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
2.3.2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of mGluR5 by this compound.
-
Methodology:
-
Culture cells expressing mGluR5 and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known mGluR5 agonist (e.g., DHPG) in the presence and absence of varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.
-
References
Early-Stage In Vitro Evaluation of Rufinamide Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the early-stage in vitro evaluation of rufinamide, an antiepileptic drug. The primary focus is on its efficacy, mechanism of action, and the experimental protocols required to assess its activity in a laboratory setting.
Core Principles of this compound's In Vitro Efficacy
This compound's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][2] In vitro studies have consistently demonstrated that this compound prolongs the inactive state of these channels.[1] This stabilization of the inactive state limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[1]
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the key quantitative data regarding this compound's in vitro efficacy, primarily from electrophysiological studies.
Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by this compound
| Parameter | Cell Type/Channel | Value | Reference |
| IC50 (Peak Na+ Current) | GH3 cells | 22.7 µM | [3] |
| IC50 (Late Na+ Current) | GH3 cells | 3.1 µM | [3] |
| Effect on hNav1.1 Activation | Oocytes expressing hNav1.1 | ~8 mV depolarizing shift in G-V relationship with 100 µM this compound | [4] |
| Effect on hNav1.6 Inactivation | Oocytes expressing hNav1.6 | ~+5 mV shift in the midpoint of channel availability with 100 µM this compound | [4] |
Table 2: In Vitro Effects of this compound on Neuronal Excitability
| Parameter | In Vitro Model | Effect | Concentration | Reference |
| Sustained Repetitive Firing | Cultured Cortical Neurons | Limited sustained repetitive firing | ≥ 1 µM | [1] |
| Action Potential Threshold | Hippocampal Neurons | Increased threshold for action potential initiation | Not specified | [5] |
| Spontaneous Neuronal Activity | Cortical Neuron Networks on MEA | Altered mean network spike rate | 50 µM | [6] |
Key Experimental Protocols
This section details the methodologies for critical in vitro experiments to evaluate this compound's efficacy.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis
This protocol is designed to measure the effect of this compound on the activity of voltage-gated sodium channels.
Objective: To determine the IC50 of this compound for the inhibition of peak and late sodium currents and to assess its effect on channel gating properties (activation and inactivation).
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons) or a cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with Nav1.1).
-
External solution (ACSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.3 adjusted with NaOH).[4]
-
Internal (pipette) solution containing (in mM): 135 Potassium Gluconate, 20 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na2GTP, and 0.5 EGTA.[4]
-
This compound stock solution (dissolved in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (4–6 MΩ).[4]
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 2 mL/min at 32°C.[4]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ and fill with the internal solution.
-
Obtaining Whole-Cell Configuration:
-
Approach a target cell with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Sodium Currents:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit sodium currents.
-
To assess steady-state inactivation, apply a series of prepulses to different voltages before a test pulse to a constant voltage.
-
-
This compound Application:
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Allow sufficient time for the drug to equilibrate before recording the sodium currents at each concentration.
-
-
Data Analysis:
-
Measure the peak and late sodium current amplitudes at each this compound concentration.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 values.
-
Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions.
-
Sustained Repetitive Firing Assay in Cultured Neurons
This assay directly assesses the ability of this compound to inhibit the high-frequency firing characteristic of seizures.
Objective: To evaluate the effect of this compound on the ability of neurons to fire multiple action potentials in response to a sustained depolarizing current injection.
Materials:
-
Cultured cortical neurons.
-
External and internal solutions as described in the patch-clamp protocol.
-
This compound stock solution.
-
Current-clamp recording setup.
Procedure:
-
Establish Whole-Cell Current-Clamp Configuration: Follow steps 1-4 of the whole-cell patch-clamp protocol.
-
Current Injection Protocol:
-
Inject a series of depolarizing current steps of increasing amplitude and long duration (e.g., 500 ms) to induce sustained repetitive firing.
-
Record the number of action potentials fired at each current step.
-
-
This compound Application:
-
Record baseline firing in response to the current injection protocol.
-
Perfuse the chamber with different concentrations of this compound.
-
Repeat the current injection protocol at each concentration.
-
-
Data Analysis:
-
Count the number of action potentials generated at each current step in the presence and absence of this compound.
-
Plot the number of action potentials as a function of the injected current to assess the effect of this compound on neuronal excitability.
-
In Vitro Seizure Model in Hippocampal Slices
This model allows for the study of this compound's effect on seizure-like activity in a more intact neural circuit.
Objective: To determine if this compound can suppress epileptiform activity induced in hippocampal brain slices.
Materials:
-
Rodent hippocampal slices (350-400 µm thick).
-
High-potassium (e.g., 8 mM) or low-magnesium (e.g., 0.25 mM) artificial cerebrospinal fluid (aCSF) to induce epileptiform activity.[7] 4-aminopyridine (4-AP) can also be used as a pro-convulsant.[7]
-
Multi-electrode array (MEA) system or field potential recording setup.
-
This compound stock solution.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rodents according to standard protocols.
-
Induction of Seizure-Like Activity:
-
Place the slice in the recording chamber of the MEA or a standard slice chamber.
-
Perfuse with a pro-convulsant aCSF (e.g., high-potassium aCSF) to induce spontaneous epileptiform discharges.
-
-
Recording:
-
Record the spontaneous field potentials for a baseline period.
-
-
This compound Application:
-
Perfuse the slice with the pro-convulsant aCSF containing different concentrations of this compound.
-
Continue recording to observe the effect of the drug on the frequency, duration, and amplitude of the epileptiform events.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the changes in seizure-like activity in the presence of this compound. This can include measuring the frequency of interictal-like spikes and the duration of ictal-like events.
-
Cell Viability (MTT) Assay
This assay is used to assess the potential cytotoxicity of this compound at effective concentrations.
Objective: To determine the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
MTT solvent (e.g., acidified isopropanol or DMSO).[8]
-
This compound stock solution.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 7,500 cells per well and incubate overnight.[8]
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and then read the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the in vitro evaluation of this compound.
Caption: State diagram of a voltage-gated sodium channel and the action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nav1.1 modulation by a novel triazole compound attenuates epileptic seizures in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro seizure model from human hippocampal slices using multi-electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Rufinamide in Animal Models of Lennox-Gastaut Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rufinamide in preclinical animal models relevant to Lennox-Gastaut Syndrome (LGS). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of this compound and other potential therapeutic agents for LGS.
Introduction to this compound and Lennox-Gastaut Syndrome
Lennox-Gastaut Syndrome (LGS) is a severe form of childhood-onset epileptic encephalopathy characterized by multiple seizure types (most commonly tonic, atonic, and atypical absence seizures), cognitive dysfunction, and a specific electroencephalogram (EEG) pattern of diffuse slow spike-and-wave complexes.[1] this compound is a triazole derivative antiepileptic drug approved for the adjunctive treatment of seizures associated with LGS.[2][3] Its primary mechanism of action is the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which limits repetitive neuronal firing.[4][5][6] Preclinical studies in various animal models have demonstrated its broad-spectrum anticonvulsant activity.[2][5]
Animal Models Relevant to Lennox-Gastaut Syndrome
Due to the complex and heterogeneous nature of LGS, no single animal model perfectly recapitulates all aspects of the syndrome. However, several genetic and pharmacologically-induced models are used to study specific features of LGS, such as the characteristic seizure types and cognitive impairments.
Genetic Models:
-
Gabrb3+/D120N Knock-in Mouse: This model carries a de novo mutation in the GABRB3 gene, which encodes the β3 subunit of the GABA-A receptor, identified in a patient with LGS.[3] These mice exhibit multiple spontaneous seizure types, including atypical absence, tonic, myoclonic, and atonic seizures, as well as cognitive and behavioral deficits, making them a highly relevant model for studying LGS.[3] While studies have shown that antiepileptic drugs can ameliorate seizures in this model, specific data on this compound's efficacy is a current research gap.[3]
Pharmacologically-Induced Models:
-
Pentylenetetrazol (PTZ)-Induced Seizure Models: Acute or chronic (kindling) administration of PTZ, a GABA-A receptor antagonist, induces generalized seizures, including clonic and tonic-clonic seizures, which are relevant to LGS.[7][8]
-
Maximal Electroshock (MES) Model: This model induces tonic-clonic seizures and is used to assess the efficacy of drugs against generalized seizures.[5]
-
Kainic Acid (KA)-Induced Seizure Model: Intraperitoneal injection of kainic acid, a glutamate receptor agonist, leads to status epilepticus and subsequent spontaneous recurrent seizures, modeling aspects of acquired epilepsy and excitotoxic neuronal damage.[6]
Quantitative Data on this compound Efficacy in Rodent Models
The following tables summarize the effective doses (ED50) of this compound in various rodent seizure models. This data is crucial for dose selection in preclinical studies.
Table 1: Efficacy of Oral this compound in Mice and Rats
| Model | Species | Seizure Type | ED50 (mg/kg) | Citation |
| Maximal Electroshock (MES) | Mouse (CF1) | Tonic | 23.9 | [5] |
| Maximal Electroshock (MES) | Rat (Sprague-Dawley) | Tonic | 6.1 | [5] |
| Pentylenetetrazol (PTZ) | Mouse (CF1) | Clonic | 45.8 | [5] |
Table 2: Efficacy of Intraperitoneal this compound in Mice
| Model | Species | Seizure Type | ED50 (mg/kg) | Citation |
| Pentylenetetrazol (PTZ) | Mouse (CF1) | Clonic | 54.0 | [5] |
| Bicuculline | Mouse (CF1) | Clonic | 50.5 | [5] |
| Picrotoxin | Mouse (CF1) | Clonic | 76.3 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in rodent models of epilepsy.
Protocol 1: Evaluation of this compound in a Chronic LGS Model (Gabrb3+/D120N Mouse)
Objective: To assess the long-term efficacy of this compound in reducing seizure frequency and improving behavioral outcomes in a genetic mouse model of LGS.
Materials:
-
Gabrb3+/D120N knock-in mice and wild-type littermate controls
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Video-EEG monitoring system
-
Apparatus for behavioral testing (e.g., open field, elevated plus maze)
Procedure:
-
Animal Preparation:
-
Baseline Recording:
-
Record continuous video-EEG for a baseline period (e.g., 7 days) to determine individual seizure frequency and types for each mouse.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (e.g., via gavage or in a palatable jelly) twice daily for a chronic period (e.g., 21 days).[8][9] Doses can be selected based on the ED50 values from other models (e.g., 30, 60, and 90 mg/kg).[8]
-
-
Treatment Monitoring:
-
Continue continuous video-EEG recording throughout the treatment period to quantify changes in seizure frequency and duration.
-
-
Behavioral Assessment:
-
Following the chronic treatment period, conduct a battery of behavioral tests to assess anxiety, locomotor activity, and cognitive function.
-
-
Data Analysis:
-
Analyze EEG recordings to identify and quantify different seizure types.
-
Compare seizure frequency and behavioral performance between this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
Protocol 2: Evaluation of this compound in an Acute Seizure Model (PTZ-Induced Seizures)
Objective: To determine the acute anticonvulsant effect of this compound against chemically-induced generalized seizures.
Materials:
-
Male BALB/c mice[8]
-
This compound
-
Pentylenetetrazol (PTZ)
-
Saline (vehicle for PTZ)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 30, 60, 90 mg/kg) or vehicle orally to different groups of mice.[8]
-
-
Seizure Induction:
-
After a predetermined time (e.g., 60 minutes) to allow for drug absorption, administer a convulsant dose of PTZ (e.g., 40 mg/kg, intraperitoneally).[8]
-
-
Observation:
-
Immediately after PTZ injection, observe each mouse individually for a set period (e.g., 30 minutes) for the occurrence and severity of seizures, using a standardized scoring system (e.g., Racine scale).
-
-
Data Analysis:
-
Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated groups.
-
Calculate the ED50 of this compound for protection against PTZ-induced seizures.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels. However, recent studies suggest that its therapeutic effects may also involve other pathways.
Caption: Proposed mechanisms of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of this compound in an LGS animal model.
Caption: Workflow for preclinical this compound studies.
In addition to its primary action on sodium channels, this compound has been shown to exert neuroprotective effects by reducing oxidative stress and neuroinflammation in the hippocampus in a kainic acid-induced seizure model.[6] Furthermore, in a PTZ-kindling model, this compound mitigated seizures and behavioral deficits, and these effects were associated with the downregulation of brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling and a reduction in pro-inflammatory cytokines.[8] These findings suggest that this compound's therapeutic benefits in LGS may extend beyond seizure suppression to include disease-modifying effects.
Conclusion
This compound is an effective treatment for seizures associated with LGS. Preclinical studies in various animal models have elucidated its primary mechanism of action and provided quantitative data on its anticonvulsant efficacy. The use of genetically relevant models, such as the Gabrb3+/D120N mouse, will be instrumental in further dissecting the pathophysiology of LGS and in the development of novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies to advance our understanding and treatment of this devastating epilepsy syndrome.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of this compound in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor β3 subunit mutation D120N causes Lennox–Gastaut syndrome in knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Can an Na+ Channel Inhibitor Ameliorate Seizures in Lennox-Gastaut Syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant profile of this compound (CGP 33101) in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mitigates Seizures and Behavioural Deficits via BDNF/TrkB Modulation and Oxidative Stress Reduction in Pentylenetetrazole-Kindled Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
Application Note: Investigating the Ion Channel Effects of Rufinamide using Patch-Clamp Electrophysiology
Introduction
Rufinamide is a triazole-derivative antiepileptic drug (AED) structurally distinct from other AEDs, primarily utilized as an adjunctive therapy for seizures associated with Lennox-Gastaut Syndrome (LGS)[1]. Its efficacy lies in modulating neuronal excitability, and understanding its precise interactions with ion channels is crucial for elucidating its therapeutic mechanism and exploring further applications. Patch-clamp electrophysiology is the gold-standard technique for studying the electrical properties of excitable cells and the direct effects of pharmacological compounds on ion channel function[2][3][4]. This document provides a detailed overview and protocols for using this technique to investigate this compound's effects on key ion channel targets.
Primary Mechanisms of Action
-
Voltage-Gated Sodium Channels (NaV): The principal mechanism of action for this compound is the modulation of voltage-gated sodium channels[5][6]. It limits the sustained, high-frequency firing of neurons by prolonging the inactive state of the NaV channel[6][7][8]. This action stabilizes the neuronal membrane and prevents the propagation of seizure activity[9]. Studies suggest that this compound primarily targets the hNaV1.1 and hNaV1.6 isoforms[10]. A distinguishing feature is its ability to selectively bind to an intermediate inactivated state of the Na+ channel, which may explain its efficacy in LGS where seizures can involve short bursts of neuronal firing[11]. It has also been shown to block tetrodotoxin-resistant (TTX-R) Na+ currents, which may contribute to its therapeutic potential in conditions like diabetic neuropathy[12].
-
Large-Conductance Ca2+-Activated K+ Channels (BKCa): In addition to its well-documented effects on sodium channels, recent evidence demonstrates that this compound stimulates Ca2+-activated K+ currents (IK(Ca))[13][14]. Specifically, it enhances the activity of large-conductance Ca2+-activated K+ (BKCa) channels by increasing their open-state probability[13][15]. This leads to potassium efflux, membrane hyperpolarization, and a subsequent decrease in neuronal excitability, representing a secondary, complementary anticonvulsant mechanism.
Quantitative Summary of this compound's Ion Channel Effects
The following table summarizes the quantitative data from patch-clamp studies on this compound.
| Ion Channel Target | Cell Type | Effect | Parameter | Value | Reference |
| Ca2+-Activated K+ Current (IK(Ca)) | Pituitary GH3 Lactotrophs | Stimulation | EC50 | 3.9 µM | [13] |
| BKCa Channels | Pituitary GH3 Lactotrophs | Increased Open Probability (Po) | Po at 3 µM this compound | 0.142 ± 0.019 | [13] |
| Po at 10 µM this compound | 0.223 ± 0.025 | [13] | |||
| Control Po | 0.093 ± 0.012 | [13] | |||
| Decreased Mean Closed Time | Slow Component | Decreased from 12.22 ms to 6.17 ms (at 10 µM) | [13] | ||
| hNaV1.1 | Oocytes | Inhibition of Activation | ΔV½ of Activation | ~+8 mV shift (at 100 µM) | [16] |
| hNaV1.1, 1.2, 1.3, 1.6 | Oocytes | Slowed Recovery from Fast Inactivation | Kinetic Change | Qualitatively described slowing | [10][16] |
| hNaV1.6 | Oocytes | Altered Steady-State Inactivation | ΔV½ of Inactivation | ~+5 mV shift (at 100 µM) | [16] |
| Na+ Channels (Intermediate Inactivated State) | Hippocampal Neurons | Selective Binding | Apparent Kd | ~40 µM | [11] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental process and the molecular action of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound on NaV Currents
Objective: To characterize the effects of this compound on the kinetics and voltage-dependence of voltage-gated sodium currents (INa) in a heterologous expression system or cultured neurons.
Materials:
-
Cells: HEK-293 cells stably expressing a human NaV subtype (e.g., hNaV1.1) or cultured rodent cortical/hippocampal neurons.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block K+ currents).
-
This compound Stock Solution: 100 mM in DMSO. Dilute to final concentrations (e.g., 1-100 µM) in extracellular solution immediately before use.
-
Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, perfusion system, borosilicate glass capillaries.
Methodology:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Approach a single, healthy cell with the pipette and apply slight positive pressure. Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Current-Voltage (I-V) Protocol: From the holding potential, apply depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit INa. Record baseline currents.
-
Steady-State Inactivation Protocol: From the holding potential, apply a series of 500 ms prepulses (e.g., from -120 mV to 0 mV) followed by a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels.
-
Recovery from Inactivation Protocol: Use a two-pulse protocol. A depolarizing prepulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse.
-
-
This compound Application: Perfuse the bath with the desired concentration of this compound for 2-5 minutes to reach equilibrium.
-
Repeat Protocols: Repeat the voltage protocols described in step 4 in the presence of this compound to record the drug's effect.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage to construct I-V curves before and after drug application.
-
Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V½) and slope factor. Compare V½ values to quantify voltage-dependent shifts.
-
Plot the normalized current from the recovery protocol against the recovery interval and fit with an exponential function to determine the time constant (τ) of recovery.
-
Protocol 2: Inside-Out Patch-Clamp Analysis of this compound on BKCa Channels
Objective: To directly measure the effect of this compound on the single-channel activity of BKCa channels. This configuration allows for the application of this compound to the intracellular face of the channel, where it is believed to act[13].
Materials:
-
Cells: Pituitary GH3 cells, which endogenously express BKCa channels, or a suitable heterologous expression system.
-
Extracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES. pH adjusted to 7.4 with KOH.
-
Intracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and a buffered Ca2+ concentration (e.g., 1 µM free Ca2+ using EGTA/CaCl2). pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 100 mM in DMSO. Dilute to final concentrations (e.g., 1-30 µM) in the intracellular (bath) solution.
-
Equipment: As listed in Protocol 1, with an emphasis on a low-noise amplifier suitable for single-channel recordings.
Methodology:
-
Cell Preparation: Prepare and plate cells as described previously.
-
Pipette Fabrication: Pull pipettes to a higher resistance (5-10 MΩ) to isolate a smaller membrane patch. Fire-polish the tip to facilitate a better seal.
-
Inside-Out Configuration:
-
Establish a cell-attached GΩ seal as described in Protocol 1.
-
Retract the pipette from the cell, pulling the membrane patch with it so that the intracellular surface of the membrane is now exposed to the bath solution.
-
-
Data Acquisition:
-
Apply a constant depolarizing voltage (e.g., +40 mV) to the patch to observe baseline channel openings. Record for several minutes.
-
Alternatively, apply voltage ramps to study channel activity over a range of potentials.
-
-
This compound Application: Add this compound to the bath (intracellular) solution via the perfusion system.
-
Record Drug Effect: After the solution exchange, continue recording single-channel activity to observe changes in opening frequency and duration.
-
Data Analysis:
-
Use single-channel analysis software to generate an all-points histogram to determine the unitary current amplitude.
-
Idealize the recording to measure channel open probability (Po), mean open time, and mean closed time.
-
Compare these parameters before and after the application of this compound to quantify the drug's stimulatory effect.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Nav1.1 Modulation by a Novel Triazole Compound Attenuates Epileptic Seizures in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: High-Throughput Screening for Rufinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide is an anti-epileptic drug whose mechanism of action is believed to involve the prolongation of the inactive state of voltage-gated sodium channels (Nav).[1] This document provides detailed application notes and protocols for developing high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives that modulate the activity of these channels. The following protocols are designed for researchers in drug discovery and development aiming to establish robust and efficient screening cascades.
Signaling Pathway: Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins that cycle through three main conformational states: resting, open (activated), and inactivated. The transition between these states is regulated by the membrane potential. This compound and its derivatives are thought to exert their therapeutic effect by binding to the channel and stabilizing the inactivated state, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.
References
Application Notes and Protocols for Preclinical In Vivo Administration of Rufinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical in vivo administration of rufinamide in rodent models of epilepsy. The information compiled is intended to guide researchers in designing and executing studies to evaluate the anticonvulsant efficacy and neurobehavioral effects of this compound.
Quantitative Data Summary
The following tables summarize the effective doses (ED₅₀) of this compound in various rodent seizure models and its pharmacokinetic parameters in rats.
Table 1: Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Seizure Type Inhibited |
| Maximal Electroshock (MES) | Mouse (CF1) | Oral | 23.9[1] | Tonic extension |
| Rat (Sprague-Dawley) | Oral | 6.1 | Tonic extension | |
| Pentylenetetrazol (PTZ) | Mouse (CF1) | Oral | 45.8[1] | Clonic seizures |
| Mouse (CF1) | Intraperitoneal | 54.0 | Clonic seizures | |
| Bicuculline-induced | Mouse (CF1) | Intraperitoneal | 50.5 | Clonic seizures |
| Picrotoxin-induced | Mouse (CF1) | Intraperitoneal | 76.3 | Clonic seizures |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Dose | 1 mg/kg |
| Cₘₐₓ | 0.89 ± 0.09 µg/mL |
| Tₘₐₓ | 4 (2-8) hours |
| Dose | 5 mg/kg |
| Cₘₐₓ | 3.188 ± 0.71 µg/mL |
| Tₘₐₓ | 4 (2-8) hours |
| General Parameters | |
| Half-life (t₁/₂) | 7 - 13 hours |
| Apparent Plasma Clearance | 95.52 ± 39.45 mL/h/kg |
| Brain-to-Plasma Ratio | 0.514 ± 0.036 |
Experimental Protocols
This compound Formulation for Oral Administration
A stable and reproducible oral suspension of this compound can be prepared extemporaneously from commercially available tablets. This protocol is adapted from a method developed for clinical use and is suitable for preclinical oral gavage studies.[2][3]
Materials:
-
This compound tablets (200 mg or 400 mg)
-
Glass mortar and pestle
-
Ora-Plus® suspending vehicle
-
Ora-Sweet® or Ora-Sweet® SF (sugar-free) syrup vehicle
-
Graduated cylinders
-
Amber plastic bottles for storage
Procedure (for a 40 mg/mL suspension):
-
Calculate the required number of this compound tablets. For example, to prepare 120 mL of a 40 mg/mL suspension, twelve 400 mg tablets are needed.
-
Grind the tablets into a fine powder using a glass mortar and pestle.
-
In a separate container, mix equal volumes of Ora-Plus® and Ora-Sweet® (or Ora-Sweet® SF). For 120 mL final volume, use 60 mL of each.
-
Add a small amount of the vehicle mixture to the this compound powder in the mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle mixture to the paste with continuous trituration until a uniform suspension is achieved.
-
Transfer the suspension to an amber plastic bottle.
-
Shake well before each administration. This suspension is stable for at least 90 days at room temperature.[3]
Administration Protocols
2.2.1. Oral Gavage (Mouse and Rat)
-
Animal Restraint: For mice, restrain the animal by scruffing the neck and back to immobilize the head and body. For rats, restrain the animal by firmly holding it against the body with one hand, using the thumb and forefinger to gently close around the neck.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Administration: Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. The animal should swallow the tube as it is advanced. Administer the this compound suspension slowly to prevent regurgitation.
-
Dosage Volume: The maximum recommended volume for oral gavage is typically 10 mL/kg for both mice and rats.
2.2.2. Intraperitoneal (IP) Injection (Mouse)
-
Animal Restraint: Restrain the mouse by scruffing the neck and back, and turn the animal over to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no fluid is withdrawn before injecting the this compound solution/suspension.
-
Dosage Volume: The maximum recommended volume for IP injection in mice is 10 mL/kg.
Anticonvulsant Efficacy Models
2.3.1. Maximal Electroshock (MES) Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures.
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Deliver an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).
-
Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.
2.3.2. Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess the ability of a compound to raise the seizure threshold.
Procedure:
-
Administer this compound or vehicle to the animals.
-
At the time of peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg in mice).
-
Observe the animals for 30 minutes.
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered protection.
2.3.3. Bicuculline and Picrotoxin-Induced Seizure Tests
These models assess the efficacy of a compound against seizures induced by GABA-A receptor antagonists.
Procedure:
-
Administer this compound or vehicle to the animals.
-
Administer bicuculline or picrotoxin intraperitoneally at a dose known to induce clonic seizures.
-
Observe the animals for the presence of clonic seizures.
-
Endpoint: The absence of clonic seizures is considered protection.
Neurotoxicity Assessment
2.4.1. Rotarod Test
This test evaluates motor coordination and balance.
Procedure:
-
Train the animals on the rotarod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 180 seconds) for 2-3 days prior to the test.
-
On the test day, administer this compound or vehicle.
-
At the time of peak effect, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).
-
Endpoint: Record the latency to fall from the rod. A significant decrease in latency compared to vehicle-treated animals indicates motor impairment.
Pharmacokinetic Study Protocol
2.5.1. Blood Sampling
-
Administer this compound to rats via oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Based on a Tₘₐₓ of 4-8 hours, a suggested sampling schedule would be: pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2.5.2. Plasma Sample Analysis (LC-MS/MS)
A sensitive method for the quantification of this compound in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard (e.g., lacosamide).
-
Precipitate proteins by adding methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm).
-
Mobile Phase: Isocratic mixture of water with 0.1% formic acid and methanol (50:50, v/v).
-
Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Visualizations
Mechanism of Action of this compound
The primary mechanism of action of this compound is the prolongation of the inactive state of voltage-gated sodium channels, which reduces repetitive neuronal firing.
Caption: this compound's mechanism of action on sodium channels.
Experimental Workflow for Anticonvulsant Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of this compound in a preclinical setting.
Caption: Workflow for in vivo anticonvulsant testing.
References
Application Notes and Protocols for In Vitro Combination Studies of Rufinamide with Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of rufinamide in combination with other antiepileptic drugs (AEDs). The included protocols and data summaries are intended to guide researchers in designing and interpreting experiments to assess the synergistic, additive, or antagonistic effects of these drug combinations in preclinical epilepsy models.
Introduction to this compound
This compound is a triazole derivative antiepileptic drug approved for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome. Its primary mechanism of action is the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state. This action limits the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures. This compound is metabolized primarily through enzymatic hydrolysis by carboxylesterases, not by the cytochrome P450 system, which has implications for its drug-drug interaction profile.
Data Presentation: In Vitro Interactions of this compound with Other AEDs
The following tables summarize the available quantitative data from in vitro studies on the combination of this compound with other AEDs. It is important to note that while pharmacokinetic interactions are well-documented, in vitro pharmacodynamic studies for some combinations are limited.
Table 1: Pharmacodynamic Interactions of this compound with Other AEDs in In Vitro Seizure Models
| Combination | In Vitro Model | Key Findings | Interaction Type | Reference |
| This compound + Levetiracetam | In vitro spike-and-wave seizure model | Both drugs effectively reduced the number and amplitude of spike-and-wave events. | Effective Combination | [1] |
| This compound + Lamotrigine | In vitro model of myotonia (skeletal muscle) | A synergistic effect was observed in suppressing myotonia. | Synergy | [2] |
| This compound + Valproic Acid | In vitro spike-and-wave seizure model | Valproic acid showed no effect on spike-and-wave events in this model. | No Additive Effect in this model | [3] |
| This compound + Carbamazepine | Not explicitly studied in a combination in vitro seizure model | Carbamazepine is known to reduce epileptiform activity in hippocampal slices. | Data Not Available | [4][5] |
| This compound + Topiramate | Not explicitly studied in a combination in vitro seizure model | Population pharmacokinetic modeling suggests no significant interaction. | Data Not Available | [4][6] |
Table 2: Pharmacokinetic Interactions of this compound with Other AEDs (Based on In Vitro Metabolism and Clinical Data)
| Co-administered AED | Effect on this compound Plasma Concentration | Mechanism | Reference |
| Valproic Acid | Increased | Inhibition of carboxylesterase 1 (hCE1), the primary enzyme for this compound hydrolysis. | [1][7][8] |
| Carbamazepine, Phenytoin, Phenobarbital, Primidone | Decreased | Induction of carboxylesterases. | [4][6][8] |
| Lamotrigine | No significant effect | This compound may slightly increase lamotrigine clearance. | [4][6] |
| Topiramate | No significant effect | - | [4][6] |
| Levetiracetam | No significant interaction reported | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted to evaluate various combinations of this compound with other AEDs.
Protocol 1: Evaluation of Anticonvulsant Effects in an In Vitro Seizure Model (Hippocampal Slices)
This protocol describes the induction of epileptiform activity in rodent hippocampal slices and the assessment of the effects of AEDs.
1. Materials:
-
Juvenile Wistar rats (P15-P21)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
High-potassium (High-K+) aCSF: aCSF with KCl increased to 8.5 mM to induce epileptiform discharges.
-
This compound and other AEDs of interest.
-
Dissection tools, vibratome, recording chamber, and electrophysiology rig with microelectrodes and amplifier.
2. Methods:
-
Slice Preparation: Humanely euthanize the rat and rapidly dissect the brain into ice-cold aCSF. Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Allow slices to recover for at least 1 hour in aCSF at room temperature.
-
Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with High-K+ aCSF at 32°C to induce spontaneous epileptiform discharges.
-
Electrophysiological Recording: Place a glass microelectrode in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.
-
Drug Application: After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing the desired concentration of this compound, the other AED, or the combination of both.
-
Data Analysis: Record the frequency and amplitude of the epileptiform discharges before, during, and after drug application. Calculate the percentage reduction in discharge frequency to quantify drug efficacy.
-
Synergy Analysis: To assess the nature of the interaction (synergistic, additive, or antagonistic), construct an isobologram. This involves determining the ED50 (the concentration that produces a 50% reduction in seizure frequency) for each drug individually and then testing various combinations of the two drugs to see if the effect is greater than, equal to, or less than the predicted additive effect.
Protocol 2: Investigation of Metabolic Drug-Drug Interactions (Carboxylesterase Inhibition Assay)
This protocol is designed to assess the inhibitory potential of other AEDs on the metabolism of this compound.
1. Materials:
-
Human liver microsomes or recombinant human carboxylesterase 1 (hCE1).
-
This compound.
-
Test AEDs (e.g., valproic acid).
-
Phosphate buffer.
-
LC-MS/MS system for quantification of this compound and its metabolite.
2. Methods:
-
Incubation: Prepare a reaction mixture containing human liver microsomes or hCE1, phosphate buffer, and this compound at a concentration close to its Km (if known) or a clinically relevant concentration.
-
Inhibitor Addition: Add the test AED at various concentrations to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the reaction by adding the necessary cofactors (if any) and incubate at 37°C. Terminate the reaction at specific time points by adding a quenching solution (e.g., acetonitrile).
-
Quantification: Analyze the samples using a validated LC-MS/MS method to measure the concentration of the inactive carboxylic acid metabolite of this compound.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of the inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of this compound metabolism).
Protocol 3: Assessment of Neuroprotective Effects (Glutamate Excitotoxicity Assay)
This protocol evaluates the potential of this compound and its combinations to protect neurons from excitotoxic cell death.
1. Materials:
-
Primary cortical or hippocampal neuron cultures.
-
Neurobasal medium and B27 supplement.
-
Glutamate.
-
This compound and other AEDs.
-
Cell viability assays (e.g., LDH assay, MTT assay, or live/dead staining with calcein-AM and ethidium homodimer-1).
2. Methods:
-
Cell Culture: Plate primary neurons and culture them until they form a mature network.
-
Drug Pre-treatment: Pre-incubate the neuronal cultures with this compound, the other AED, or the combination for a specified period (e.g., 24 hours).
-
Excitotoxic Insult: Expose the cultures to a toxic concentration of glutamate for a short duration (e.g., 15-30 minutes).
-
Washout and Recovery: Wash out the glutamate and replace it with fresh culture medium containing the test drugs.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using a chosen cell viability assay.
-
Data Analysis: Compare the cell viability in drug-treated groups to the glutamate-only control group to determine the extent of neuroprotection.
Visualizations
Caption: this compound's primary mechanism of action on voltage-gated sodium channels.
Caption: Metabolic pathway of this compound and its inhibition by valproic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Antiepileptic Drug Interactions - Principles and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of carbamazepine actions in hippocampal slices of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamazepine modulates the spatiotemporal activity in the dentate gyrus of rats and pharmacoresistant humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apconix.com [apconix.com]
- 7. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Rufinamide in Neurological Disorder Research
These application notes provide an overview of the emerging research into the use of rufinamide for neurological disorders beyond its established indication in Lennox-Gastaut syndrome. The primary focus of current non-epileptic research is on neuropathic pain, with exploratory investigations into psychiatric conditions such as bipolar disorder and anxiety.
I. This compound in Neuropathic Pain Research
The primary mechanism of action for this compound is the modulation of voltage-gated sodium channels (VGSCs), specifically by prolonging their inactive state.[1][2][3] This action reduces neuronal hyperexcitability, a key pathological feature in neuropathic pain.[2][4] Research suggests this compound may be a valuable alternative to existing treatments for neuropathic pain, potentially offering a better tolerability profile.[5]
Data Presentation: Preclinical Efficacy of this compound in Neuropathic Pain Models
| Model | Species | This compound Dose | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Mouse | Not Specified | Alleviated mechanical allodynia for 4 hours, comparable to amitriptyline. | [5] |
| Streptozotocin-induced diabetic neuropathy | Rat | 3 and 10 mg/kg | Significantly improved mechanical allodynia and thermal hyperalgesia. Improved reduced nerve perfusion and conduction velocity. | [4] |
| In vitro patch clamp | Cells expressing Nav1.7 | Not Specified | Reduced peak sodium current and stabilized the inactivated state of Nav1.7. | [5] |
| In vitro patch clamp | Dissociated rat DRG neurons | Not Specified | Reduced tetrodotoxin-resistant (TTX-R) sodium current (INa) density. | [4] |
Experimental Protocols: Preclinical Neuropathic Pain Study
This protocol is a composite of methodologies described in preclinical studies investigating this compound for neuropathic pain.[4][5][6]
1. Animal Model of Neuropathic Pain (Spared Nerve Injury - SNI)
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin with sutures.
-
Allow a post-operative recovery period of 7-10 days for the development of neuropathic pain behaviors.
-
2. Drug Administration
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).
-
This compound Solution: Suspend this compound in the vehicle to the desired concentration (e.g., 3 mg/mL and 10 mg/mL for 3 and 10 mg/kg dosing in rats).[4]
-
Administration: Administer the this compound suspension or vehicle via oral gavage or intraperitoneal injection.
3. Behavioral Testing for Mechanical Allodynia (von Frey Test)
-
Apparatus: von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor.
-
Allow the animal to acclimate for at least 15 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw innervated by the spared sural nerve.
-
Begin with a filament of low stiffness and progressively increase the stiffness.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
-
4. Electrophysiology (Whole-Cell Patch Clamp of DRG Neurons)
-
Neuron Preparation:
-
Euthanize the animal and dissect the dorsal root ganglia (DRG).
-
Enzymatically dissociate the DRG neurons (e.g., using collagenase and dispase).
-
Plate the dissociated neurons on coated coverslips.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Obtain whole-cell recordings from small-diameter DRG neurons.
-
Apply voltage protocols to elicit and measure tetrodotoxin-resistant (TTX-R) sodium currents.
-
Bath apply this compound at various concentrations to determine its effect on current density, activation, and inactivation kinetics.
-
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound in neuropathic pain.
II. Exploratory Research of this compound in Psychiatric Disorders
The off-label use of this compound in a limited number of cases has suggested potential benefits for mood and anxiety symptoms, although the evidence is not yet substantiated by controlled clinical trials.[7][8] The rationale for this exploration may stem from the role of neuronal hyperexcitability in the pathophysiology of some psychiatric disorders.
Data Presentation: Case Reports of this compound in Bipolar Disorder and Anxiety
| Disorder | Number of Cases | This compound Dose | Reported Outcomes | Adverse Events | Reference |
| Bipolar Disorder with comorbidities | 2 | 400-800 mg twice daily | Marked improvement in depressive and obsessive symptoms, reduction in anxiety and panic attacks, mood stabilization. | None reported in these cases. | [8] |
| Treatment-resistant Bipolar Disorder | 2 | 200-400 mg daily | Increased depression, agitation, and activation of suicidal ideation. | Activation of suicidal ideation. | [9][10] |
Experimental Protocols: Future Research Directions
Given the preliminary and conflicting nature of the existing data, detailed experimental protocols for psychiatric applications are not yet established. However, a withdrawn Phase 2 clinical trial for Generalized Anxiety Disorder (GAD) provides a framework for future investigations.[11]
Hypothetical Phase 2a Clinical Trial Design (Based on NCT00595231)
-
Objective: To evaluate the efficacy and tolerability of this compound as an adjunctive therapy in patients with moderate to severe GAD.
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults with a primary diagnosis of GAD, inadequately responsive to standard-of-care anxiolytics.
-
Intervention:
-
Group 1: this compound (e.g., titrated to 500 mg/day) + standard of care.
-
Group 2: this compound (e.g., titrated to 1000 mg/day) + standard of care.
-
Group 3: Placebo + standard of care.
-
-
Duration: 8 weeks of treatment.
-
Primary Outcome Measure: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
-
Secondary Outcome Measures:
-
Change from baseline in the Hospital Anxiety and Depression Scale (HADS).
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I).
-
Incidence and severity of adverse events.
-
Logical Workflow for Future Clinical Investigation
Caption: A potential clinical development workflow for this compound in anxiety disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. drugs.com [drugs.com]
- 4. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Activation-of-Suicidal-Ideation-with-Adjunctive-Rufinamide-in-Bipolar-Disorder [aesnet.org]
- 10. Activation of suicidal ideation with adjunctive this compound in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
improving rufinamide solubility and stability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of rufinamide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound? this compound is a lipophilic compound and is poorly soluble in water.[1][2] Its aqueous solubility is generally reported to be low and is relatively independent of pH in the range of 1 to 10.[1][3] Reported values for its water solubility are approximately 31 mg/L (0.031 mg/mL) at 25°C and 0.642 mg/mL.[1][4]
Q2: Why is my this compound solution cloudy or showing precipitation after I add it to my aqueous buffer? This is the most common issue and occurs because this compound's low aqueous solubility limit has been exceeded. This compound is practically insoluble in water.[1] Even if you first dissolve it in an organic solvent like DMSO or DMF, adding it to an aqueous buffer can cause it to immediately precipitate out if the final concentration is above its solubility limit in the final solvent mixture.
Q3: How does pH affect the solubility and stability of this compound? this compound's solubility is largely independent of pH across a range of 1 to 10 because it does not have an ionizable functional group.[1][2][5] However, its stability is affected by pH. The compound is highly resistant to acidic degradation but is susceptible to degradation under alkaline (basic) and oxidative conditions.[1][6]
Q4: How should I prepare and store aqueous solutions of this compound? It is highly recommended to prepare fresh aqueous solutions of this compound for immediate use. For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of your choice.[7] Storing aqueous solutions for more than one day is not recommended due to the potential for precipitation and degradation.[7] If storage is required, solutions should be kept at -20°C for up to one month, and you must ensure the solution is free of precipitate before use.[8]
Q5: What are the primary degradation pathways for this compound in experimental solutions? this compound is susceptible to degradation under several conditions. The primary degradation pathways are:
-
Alkaline Hydrolysis: The compound degrades in basic conditions.[6]
-
Oxidation: It is susceptible to oxidative degradation.[1]
-
Photolysis: this compound shows sensitivity to UV light exposure.[6][9] It is comparatively stable under acidic and thermal stress.[1][9]
Troubleshooting Guides
Problem: this compound powder will not dissolve in my aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous media is challenging due to its hydrophobic nature and low solubility (approx. 0.03-0.07 mg/mL).[2]
-
Solution 1: Use a Co-solvent. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, where its solubility is significantly higher (approx. 10 mg/mL and 2 mg/mL, respectively).[7] Then, add this stock solution dropwise to your aqueous buffer while vortexing to create the final desired concentration.
-
Solution 2: Use a Surfactant. The addition of a surfactant can significantly increase aqueous solubility. For example, adding 2% sodium lauryl sulphate (SLS) has been shown to improve this compound's aqueous solubility by nearly 4.6-fold.[3][5]
-
Solution 3: Use Cyclodextrins. Complexation with cyclodextrins can dramatically improve solubility. Studies have shown that randomly methylated-β-cyclodextrin (RAMEB) can increase this compound solubility by over 15-fold.[10][11]
Problem: My this compound solution precipitates after dilution or over time.
-
Cause: This indicates that the solution is supersaturated and thermodynamically unstable. The final concentration of the co-solvent may be too low to keep the this compound dissolved.
-
Solution 1: Increase Co-solvent Concentration. If your experimental design allows, increase the final percentage of the organic co-solvent (e.g., DMSO, DMF) in your aqueous solution.
-
Solution 2: Utilize Cyclodextrins for Stable Complexation. Cyclodextrins form inclusion complexes with this compound, effectively encapsulating the hydrophobic molecule and keeping it soluble and stable in water.[11][12] This is often a more stable solution than using co-solvents alone.
-
Solution 3: Prepare Fresh and Use Immediately. Due to its instability in aqueous solutions, the most reliable approach is to prepare the solution immediately before your experiment.[7]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (25°C) | 31 mg/L (~0.031 mg/mL) | [4] |
| Water | 0.642 mg/mL | [1] |
| DMSO | ~10 mg/mL | [7] |
| Dimethylformamide (DMF) | ~2 mg/mL | [7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Table 2: Efficacy of Different Aqueous Solubilization Methods
| Method | Achieved Solubility / Improvement | Reference(s) |
| 2% Sodium Lauryl Sulphate (SLS) | ~4.6-fold increase vs. water | [3][5] |
| β-cyclodextrin (β-CD) Complexation | Forms 1:1 complex, improves dissolution | [10][13] |
| HP-β-cyclodextrin Complexation | Forms 1:1 complex, stability constant 221.27 M⁻¹ | [12] |
| RAMEB-cyclodextrin Complexation | >15-fold increase vs. water | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution Using a Co-solvent
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the powder to create a concentrated stock solution (e.g., 10 mg/mL). Purge the solvent with an inert gas if possible.[7]
-
Mixing: Vortex or sonicate the mixture until all the this compound is completely dissolved and the solution is clear.
-
Dilution: While vortexing the final aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise until the desired final concentration of this compound is reached.
-
Final Check: Ensure the final solution is clear. If cloudiness or precipitation occurs, the solubility limit has been exceeded. Consider lowering the final concentration or increasing the percentage of DMSO (if experimentally permissible).
-
Usage: Use the freshly prepared solution immediately for your experiment.[7]
Protocol 2: Improving Aqueous Solubility with Cyclodextrins (Phase Solubility Study)
This protocol, based on the method described by Higuchi and Connors, is used to determine the type of complex formed and the stability constant.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD from 0 to 10 mM) in your desired buffer.[12]
-
Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach equilibrium.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the excess, undissolved this compound.
-
Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the total concentration of dissolved this compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting phase solubility diagram will indicate the stoichiometry and stability of the inclusion complex. An Aʟ-type diagram indicates a 1:1 complex.[10]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: Crystal structure elucidation and solid state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | Na+ channel Blocker | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
optimizing rufinamide dosage and administration route for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing rufinamide dosage and administration for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: The effective dose of this compound varies significantly depending on the animal model and the seizure type being investigated. For instance, in mice, an oral ED50 (the dose effective in 50% of animals) is reported as 23.9 mg/kg for maximal electroshock (MES)-induced seizures and 45.8 mg/kg for pentylenetetrazol-induced seizures.[1] In rats, the oral ED50 against MES-induced seizures is lower, at 6.1 mg/kg.[1] For initial studies, a dose-finding experiment starting from a low dose (e.g., 5-10 mg/kg) and escalating is recommended.
Q2: How should I choose between oral gavage and intraperitoneal (IP) injection?
A2: The choice of administration route depends on the experimental goals.
-
Oral Gavage (PO): This route is preferred for studies aiming to mimic the clinical use of this compound in humans, as it is administered orally.[2] It involves gastrointestinal absorption and potential first-pass metabolism.[2] However, bioavailability can be affected by factors like food.[3][4]
-
Intraperitoneal Injection (IP): IP injection typically leads to faster and potentially more complete absorption, bypassing the first-pass effect in the liver and resulting in higher bioavailability compared to oral administration.[2][5] This route is often used in acute anticonvulsant screening. In mice, IP administration of this compound has been shown to be effective against pentylenetetrazol-, bicuculline-, and picrotoxin-induced seizures.[1]
Q3: How can I prepare this compound for administration, given its low water solubility?
A3: this compound is practically insoluble in water.[4] For oral administration, it is often prepared as a suspension. Common vehicles include 2-hydroxyethylcellulose or other suspending agents. For IP injections, solubilizing agents like Dimethyl Sulfoxide (DMSO) may be necessary, though care must be taken to use concentrations that are non-toxic to the animals.[6] It is crucial to ensure the formulation is homogenous to allow for consistent dosing.
Q4: Does food intake affect this compound absorption?
A4: Yes, food significantly increases the absorption of this compound. In healthy human volunteers, food increased the extent of absorption by 34% and peak exposure by 56%.[3][4] Therefore, for oral administration studies in animals, it is critical to either consistently administer the drug with food or in a fasted state to ensure consistency and reduce variability in plasma concentrations.[4][7]
Q5: What are the key pharmacokinetic parameters of this compound in rats?
A5: In adult Wistar male rats, the mean half-life of this compound is between 7 and 13 hours.[6] Following oral administration of 1 mg/kg and 5 mg/kg, the maximum plasma concentrations (Cmax) were 0.89 µg/ml and 3.188 µg/ml, respectively.[6] The time to reach maximum plasma concentration (Tmax) is approximately 4 hours.[6] The drug also demonstrates a mean brain-to-plasma concentration ratio of about 0.5, indicating it crosses the blood-brain barrier.[6]
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug absorption due to formulation or administration. This compound's bioavailability is not directly proportional to the dosage due to limited dissolution.[8] Food can also significantly impact absorption.[3][9]
-
Troubleshooting Steps:
-
Standardize Formulation: Ensure your this compound suspension is homogenous. Use a consistent vehicle and preparation method for all experiments.
-
Control for Food Intake: Administer this compound at a consistent time relative to the animals' feeding schedule. Dosing with food is recommended to enhance absorption.[4]
-
Refine Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[5] For IP injections, vary the injection site within the lower abdominal quadrants to avoid repeated injections into the same location.
-
Consider Switching Route: If variability persists with oral gavage, consider using IP injection to bypass gastrointestinal absorption variables.[2]
-
Issue 2: Lack of anticonvulsant efficacy at previously reported doses.
-
Possible Cause: The dose may be too low for the specific animal strain or seizure model being used. Some animal models can exhibit drug resistance.[10]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Systematically test a range of doses to determine the effective dose for your specific experimental conditions.
-
Verify Drug Concentration: If possible, measure plasma and brain concentrations of this compound to confirm that therapeutic levels are being achieved. Population pharmacokinetic studies suggest a positive correlation between plasma concentrations and seizure reduction.[11]
-
Check Animal Model Sensitivity: Review the literature to confirm the sensitivity of your chosen animal model to this compound. For example, oral this compound suppressed pentylenetetrazol-induced seizures in mice but not in rats in one study.[1]
-
Assess Pharmacokinetics: Ensure the timing of the seizure induction aligns with the Tmax of this compound to coincide with peak drug levels. The Tmax after oral administration in rats is about 4-6 hours.[4][6]
-
Issue 3: Observation of adverse effects (e.g., sedation, ataxia).
-
Possible Cause: The administered dose is too high, leading to toxicity. The LD50 value for rats and mice is greater than 5000 mg/kg, indicating a wide safety margin, but behavioral toxicity can occur at lower doses.[9]
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose to a level that minimizes adverse effects while maintaining efficacy.
-
Implement a Slower Titration Schedule: Instead of starting at the target dose, gradually increase the dose over several days. In clinical practice, a slower titration is often better tolerated.[12]
-
Switch Administration Route: Consider switching from IP injection to oral gavage. The slower absorption rate of oral administration may reduce peak plasma concentrations and mitigate acute side effects.[2]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |
| Rat | Oral | 1 | 0.89 ± 0.09 | 4 (median) | 7-13 |
| Rat | Oral | 5 | 3.188 ± 0.71 | 4 (median) | 7-13 |
| Dog | Oral | 20 | 19.6 ± 5.8 | 9.33 ± 4.68 | 9.86 ± 4.77 |
Data sourced from multiple studies.[6][13]
Table 2: Effective Doses (ED50) of this compound in Rodent Seizure Models
| Species | Seizure Model | Administration Route | ED50 (mg/kg) |
| Mouse | Maximal Electroshock (MES) | Oral | 23.9 |
| Rat | Maximal Electroshock (MES) | Oral | 6.1 |
| Mouse | Pentylenetetrazol (PTZ) | Oral | 45.8 |
| Mouse | Pentylenetetrazol (PTZ) | Intraperitoneal | 54.0 |
| Mouse | Bicuculline-induced | Intraperitoneal | 50.5 |
| Mouse | Picrotoxin-induced | Intraperitoneal | 76.3 |
Data from White et al., 2008.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic Assessment of Oral this compound in Rats
-
Animal Acclimatization: House adult male Wistar rats (200-450g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[6]
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% 2-hydroxyethylcellulose in water). Ensure the suspension is thoroughly mixed before each administration to guarantee dose uniformity.
-
Administration: Administer a single dose of the this compound suspension via oral gavage. Dosing with food is recommended to reflect clinical use and enhance absorption.[4]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma and Brain Tissue Collection: At the final time point, euthanize the animals and collect terminal blood samples via cardiac puncture. Perfuse the brain with saline and then harvest it.
-
Sample Processing and Analysis: Centrifuge blood samples to separate plasma. Homogenize brain tissue.[6] Analyze this compound concentrations in plasma and brain homogenate using a validated method like liquid chromatography-mass spectrometry (LC-MS).[6]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and the brain-to-plasma concentration ratio using appropriate pharmacokinetic software.[6]
Protocol 2: Anticonvulsant Efficacy in the Mouse Maximal Electroshock (MES) Model
-
Animal Selection: Use adult male CF1 mice.[1] Allow them to acclimate for at least one week.
-
Drug Preparation and Administration: Prepare this compound in the desired vehicle and administer it via the chosen route (oral gavage or IP injection).[1] Administer a vehicle-only control to a separate group of animals.
-
Timing: Conduct the seizure induction at a time corresponding to the peak plasma concentration of this compound for the chosen administration route (e.g., 4-6 hours post-oral gavage).
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint Assessment: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.
Visualizations
Caption: Workflow for a typical pharmacokinetic study.
Caption: Decision tree for selecting an administration route.
Caption: this compound's proposed mechanism of action.
References
- 1. The anticonvulsant profile of this compound (CGP 33101) in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reddit.com [reddit.com]
- 6. Dose-dependent pharmacokinetics and brain penetration of this compound following intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in pediatric epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
refining rufinamide synthesis to improve yield and purity
Welcome to the technical support center for the synthesis of Rufinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound, a triazole derivative, primarily involves the construction of the 1,2,3-triazole ring via a 1,3-dipolar cycloaddition reaction. Key strategies include:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly regioselective method involving the reaction of 2,6-difluorobenzyl azide with an appropriate alkyne, such as propiolamide or its precursors.[1][2][3]
-
Thermal Azide-Alkyne Cycloaddition: This method can lead to the formation of unwanted 1,5-disubstituted triazole byproducts.[1]
-
Continuous Flow Synthesis: Modern approaches utilize continuous flow reactors, which offer significant advantages in safety by avoiding the accumulation of energetic organoazide intermediates. This method can achieve high yields in very short reaction times.[1][4]
-
Mechanochemical Synthesis: This eco-friendly, solvent-free approach uses ball milling to facilitate the reaction, offering operational simplicity and good overall yields.[5]
-
Alternative Dipolarophiles: Other starting materials for the cycloaddition reaction include 2-chloroacrylonitrile, propiolic acid and its esters, and (E)-methyl 3-methoxyacrylate.[1][2][6]
Q2: What are the common impurities I should be aware of during this compound synthesis?
A2: Impurities in this compound can originate from starting materials, intermediates, byproducts, or degradation. They are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials and intermediates from the triazole synthesis, byproducts from the carboxamide or methylation steps, and residual solvents like ethanol, methanol, or dimethylformamide (DMF).[7] Specific examples include this compound Acid Impurity and this compound Related Compound B.[7][8]
-
Degradation Impurities: These can form during storage or under certain reaction conditions. They include hydrolytic degradation products of the carboxamide group, oxidative impurities from exposure to light or air, and thermal degradation products.[7]
Q3: How can I improve the purity of my crude this compound?
A3: A highly effective method for purifying crude this compound is recrystallization from acetic acid. This process can yield this compound crystalline Form A with a purity of over 99.95%.[9] The general procedure involves dissolving the crude product in hot acetic acid, followed by slow cooling to induce crystallization.[9] (See the detailed protocol below).
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in this compound synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in continuous flow synthesis, temperatures that are too high can lead to the decomposition of the benzyl azide intermediate.[4]
-
Impure Reagents: The purity of starting materials, such as 2,6-difluorobenzyl azide and the alkyne derivative, is crucial.
-
Inefficient Catalysis: In CuAAC reactions, the choice and loading of the copper catalyst and any supporting ligands can significantly impact the yield.
-
Side Reactions: The formation of byproducts, such as the 1,5-disubstituted triazole isomer in thermal cycloadditions, consumes starting materials and reduces the yield of the desired product.[1]
-
Product Loss During Workup: Multi-step isolation and purification procedures can lead to significant product loss at each stage.[10] One-pot or continuous flow processes can mitigate these losses.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity (Multiple Peaks in HPLC) | Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. |
| Presence of side products (e.g., 1,5-isomer) | For cycloaddition, switch to a more regioselective method like CuAAC. Optimize catalyst and ligand concentrations. | |
| Degradation of product | Avoid excessive heat and exposure to light and air during the reaction and workup.[7] | |
| Residual starting materials or solvents | Implement an efficient purification step, such as recrystallization from acetic acid.[9] Ensure solvents are thoroughly removed during drying. | |
| Low Yield | Decomposition of azide intermediate | In flow synthesis, optimize the temperature to avoid decomposition.[4] In batch synthesis, use the azide intermediate promptly after its formation. |
| Inefficient catalysis in CuAAC | Screen different copper sources (e.g., copper tubing in flow synthesis) and ligands.[4] Ensure the catalyst is not poisoned by impurities in the starting materials. | |
| Poor solubility of reagents | Choose a suitable solvent system that ensures all reactants are in solution. | |
| Product loss during purification | Optimize the purification protocol. Consider a one-pot synthesis to minimize intermediate isolation steps.[5][10] | |
| Inconsistent Results | Variability in reagent quality | Use reagents from a reliable source and check their purity before use. |
| Poor control over reaction parameters | Ensure accurate control of temperature, pressure, and addition rates, especially in scaled-up reactions. | |
| Inefficient mixing | Ensure adequate stirring throughout the reaction, particularly in heterogeneous mixtures. |
Data Summary
Comparison of this compound Synthesis Methods
| Synthesis Method | Reported Yield | Key Advantages | Reference |
| Continuous Flow Synthesis | 92% (overall) | Minimized safety hazards, short reaction time (~11 min), high selectivity. | [4] |
| Mechanochemical Synthesis | Good overall yield | Eco-friendly (solvent-free), operational simplicity, one-pot process. | [5] |
| Two-step, One-pot (Batch) | 89% | Reduced waste, uses less expensive and less toxic reagents. | [6] |
This compound Purification Data
| Purification Method | Starting Material | Solvent | Yield | Final Purity (HPLC) | Reference |
| Recrystallization | Crude this compound | Acetic Acid | 84.5% - 91% | > 99.95% | [9] |
| Recrystallization with Anti-solvent | Crude this compound | Acetic Acid / Toluene | 73% | > 99.95% | [9] |
| Recrystallization with Water | Crude this compound | Acetic Acid / Water | 91% | > 99.95% | [9] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol is based on a patented method for obtaining high-purity crystalline Form A of this compound.[9]
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Deionized Water (optional, for precipitation)
-
Heating mantle with magnetic stirring
-
Reaction flask and condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Suspend 10.0 g of crude this compound in 80 mL of acetic acid in a suitable reaction flask.
-
Heat the mixture to 90-95°C with stirring until the solid is completely dissolved.
-
Slowly cool the solution to 15-20°C over a period of 5-6 hours to allow for the precipitation of the crystalline product.
-
(Optional) Add 40 mL of water to the cooled mixture and continue stirring for at least one hour to enhance precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water or an appropriate solvent if necessary.
-
Dry the purified product in a vacuum oven at 60-75°C for 12-16 hours.
-
The expected yield is approximately 8.5-9.1 g with a purity of >99.95% as determined by HPLC.[9]
Visualizations
This compound Synthesis Workflow (CuAAC Route)
Caption: General workflow for the synthesis of this compound via the CuAAC pathway.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. uspnf.com [uspnf.com]
- 9. EP2518057A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 10. WO2010043849A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Rufinamide Resistance in Chronic Epilepsy Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to rufinamide in chronic epilepsy models.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our chronic epilepsy model over time. What are the potential mechanisms?
A1: The development of resistance to this compound in chronic epilepsy models can be multifactorial. The two primary hypothesized mechanisms are:
-
The Transporter Hypothesis: This theory suggests that the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier (BBB) actively pumps antiepileptic drugs (AEDs) out of the brain, reducing their concentration at the target site.[1][2][3][4] Seizure activity itself can induce the overexpression of these transporters.[2]
-
The Target Modification Hypothesis: This hypothesis posits that alterations in the structure or function of the drug's target can reduce its sensitivity to the medication.[5] For this compound, the primary target is the voltage-gated sodium channel; the drug works by prolonging its inactive state.[6][7] Chronic epilepsy may lead to changes in the expression or properties of sodium channel subunits.
-
Neuroinflammation: Recent preclinical evidence suggests that severe neuroinflammation can diminish the antiseizure efficacy of this compound.[8]
Q2: Is this compound a substrate for the P-glycoprotein (P-gp) transporter?
A2: There is conflicting evidence on this critical point. While the overexpression of P-gp is a leading hypothesis for general pharmacoresistance in epilepsy, at least one in vitro study using human P-gp transfected cell lines concluded that this compound is not a substrate of human P-gp.[9] This suggests that resistance to this compound in some models may not be attributable to P-gp-mediated efflux. This discrepancy highlights the importance of validating the mechanism of resistance within your specific experimental model.
Q3: What are the primary strategies to overcome suspected this compound resistance in a preclinical setting?
A3: Based on the potential mechanisms, several strategies can be investigated:
-
Novel Drug Delivery Systems: To bypass efflux transporters at the BBB and increase brain bioavailability, consider using nanoformulations. This compound-loaded nanocrystals or chitosan nanoparticles delivered intranasally have been shown to significantly increase drug concentrations in the brain compared to conventional administration.[10][11][12][13]
-
Combination Therapy with Efflux Transporter Inhibitors: Although this compound's status as a P-gp substrate is debated, if you suspect transporter involvement in your model, co-administration with a P-gp inhibitor could be a viable strategy. For instance, the P-gp inhibitor tariquidar has been shown to improve seizure control in phenytoin-treated chronic epileptic rats.[5]
-
Targeting Neuroinflammation: If neuroinflammation is a suspected contributor to resistance, therapeutic strategies aimed at modulating inflammatory pathways could be explored in combination with this compound.[8]
Q4: Which chronic epilepsy models are suitable for studying this compound resistance?
A4: Several models can be adapted for this purpose. The choice depends on the specific research question and desired phenotype.
-
Chemical Kindling Models (Pilocarpine or Kainic Acid): These are widely used to induce temporal lobe epilepsy (TLE), a form of epilepsy often associated with pharmacoresistance.[14][15][16][17] Repeated administration of sub-convulsive doses or a single administration to induce status epilepticus can lead to the development of spontaneous recurrent seizures.
-
Electrical Kindling Models: This model allows for precise control over the induction of a seizure focus and has been validated for predicting the efficacy of AEDs against focal seizures.[7] A subset of kindled animals often displays resistance to standard AEDs like phenytoin, and this model could be adapted to screen for this compound resistance.[7]
Troubleshooting Guides
Issue 1: this compound fails to control seizures in a validated chronic epilepsy model.
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Brain Penetration due to Efflux Transporters | 1. Validate this compound as a P-gp Substrate: Conduct an in vitro transporter assay using brain endothelial cells from your animal model or perform an in vivo study measuring this compound brain-to-plasma concentration ratios with and without a P-gp inhibitor (e.g., verapamil, tariquidar). | To confirm if P-gp-mediated efflux is a plausible resistance mechanism in your specific model, as existing data is contradictory.[5][9] |
| 2. Test a Novel Drug Delivery System: Prepare and administer a this compound nanoformulation (e.g., intranasal nanocrystals) and compare seizure frequency with equivalent doses of standard this compound. | Nanoformulations can bypass the BBB, leading to higher and more sustained drug concentrations in the brain, which may overcome efflux-mediated resistance.[10][12][13] | |
| Neuroinflammation-Mediated Resistance | 1. Assess Neuroinflammatory Markers: Measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in the hippocampus and cortex of your epileptic animals. | To determine if a significant neuroinflammatory response correlates with this compound resistance.[8] |
| 2. Co-administer an Anti-inflammatory Agent: Test the efficacy of this compound in combination with an agent that modulates the identified inflammatory pathways. | If neuroinflammation is contributing to resistance, reducing it may restore this compound's efficacy. | |
| Target Site Modification | 1. Perform Electrophysiology: Conduct patch-clamp recordings on neurons from the epileptic focus of resistant animals to assess the effect of this compound on sodium channel kinetics. Compare with neurons from naive or this compound-responsive animals. | To determine if there is a change in the sensitivity of the molecular target to this compound. |
| Sub-therapeutic Dosing | 1. Measure Plasma and Brain this compound Concentrations: Use LC-MS/MS to determine if the administered dose achieves therapeutic concentrations in both the plasma and, more importantly, the brain tissue of resistant animals. | Population pharmacokinetic studies show a correlation between this compound plasma concentration and seizure reduction.[6] Inadequate concentrations at the target site will result in a lack of efficacy. |
Issue 2: High variability in response to this compound across experimental animals.
| Possible Cause | Troubleshooting Step | Rationale |
| Differential Expression of Efflux Transporters | 1. Stratify Animals by Transporter Expression: Before or after the treatment study, quantify P-gp expression (e.g., via Western blot or immunohistochemistry) in the brains of all animals. | This allows you to retrospectively correlate P-gp levels with this compound response and identify potential subgroups of responders and non-responders, similar to what has been done in phenytoin-resistant kindled rats.[7] |
| Inconsistent Seizure Severity in the Model | 1. Establish a Stable Baseline: Ensure a prolonged period of baseline seizure monitoring (e.g., via continuous video-EEG) to establish a stable frequency of spontaneous recurrent seizures before initiating treatment. | Animals in chemically-induced epilepsy models can have varying latencies to develop spontaneous seizures and different seizure frequencies. A stable baseline is crucial for accurately assessing drug efficacy.[17] |
| 2. Define Responder Criteria a priori: Clearly define what constitutes a "responder" (e.g., >50% reduction in seizure frequency) and a "non-responder" before the experiment begins. | This provides an objective basis for classifying animals and analyzing the data for mechanisms of resistance. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Male Wistar Rats
Data summarized from studies investigating novel drug delivery systems to improve brain targeting.
| Formulation | Route | Cmax in Brain (ng/g) | Tmax in Brain (h) | AUC₀₋ₜ in Brain (ng·h/g) | % Drug Targeting Efficiency (%DTE)¹ | % Direct Transport Percentage (%DTP)² | Reference(s) |
| This compound Suspension | Intranasal | 105 ± 15 | 1.0 | 380 ± 55 | - | - | [12] |
| This compound-Loaded Chitosan Nanoparticles | Intranasal | 350 ± 40 | 0.5 | 1150 ± 120 | 988.5 | 86.06 | [12] |
| This compound-Loaded Nanoparticles in In Situ Gel | Intranasal | 480 ± 50 | 0.5 | 1450 ± 150 | 1177.3 | 91.5 | [12] |
| This compound Nanocrystal Suspension | Intranasal | 455 ± 45 | 1.0 | 1580 ± 160 | - | - | [10] |
| This compound Nanocrystals in In Situ Gel | Intranasal | 620 ± 65 | 0.5 | 2250 ± 230 | - | - | [10] |
¹ %DTE: Percentage Drug Targeting Efficiency indicates the preference of a drug to accumulate in the brain via the intranasal route compared to intravenous administration. ² %DTP: Percentage Direct Transport represents the fraction of the drug directly transported to the brain via the olfactory and trigeminal pathways.
Table 2: Efficacy of this compound as Add-on Therapy in Human Clinical Trials for Drug-Resistant Epilepsy
This table provides clinical context for the expected efficacy of this compound in treatment-resistant populations.
| Seizure Type | This compound Dose | Median % Reduction in Seizure Frequency (vs. Placebo) | Responder Rate (≥50% Reduction) | Reference(s) |
| Tonic-Atonic ("Drop") Seizures in LGS | ~45 mg/kg/day | 42.5% (vs. 1.4% increase for placebo) | ~4x more likely than placebo | [6] |
| Total Seizures in LGS | ~45 mg/kg/day | 32.7% (vs. 11.7% for placebo) | 31.1% (vs. 10.9% for placebo) | [6] |
| Focal (Partial) Onset Seizures | 3200 mg/day | 20.4% (vs. 1.6% increase for placebo) | 28.2% (vs. 18.6% for placebo) | [6] |
| Focal Onset Seizures (Meta-Analysis) | Various | - | Risk Ratio: 1.79 (95% CI: 1.44-2.22) | [18][19] |
Experimental Protocols
Protocol 1: Induction of a Chronic TLE Model and Assessment of Acquired this compound Resistance
This protocol synthesizes methodologies from kainic acid-induced epilepsy models and pharmacoresistance studies.[7][14][15]
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Induction of Status Epilepticus (SE):
-
Administer kainic acid (10-15 mg/kg, i.p.).
-
Monitor animals for behavioral seizures using the Racine scale.
-
Animals that develop continuous seizures (Stage 4-5) for at least 3 hours are considered to have entered SE.
-
Terminate SE with diazepam (10 mg/kg, i.p.) to reduce mortality.
-
-
Latent Period and Confirmation of Epilepsy:
-
Allow a latent period of 4-6 weeks for the development of spontaneous recurrent seizures (SRSs).
-
Implant cortical electrodes and perform continuous video-EEG monitoring for at least 72 hours to establish a baseline frequency of SRSs for each animal.
-
-
Initial this compound Treatment:
-
Administer this compound (e.g., 20-40 mg/kg, p.o., twice daily) for 2 weeks.
-
Continue video-EEG monitoring to quantify the reduction in seizure frequency.
-
Animals showing a >50% reduction in SRSs are classified as "Responders."
-
-
Induction of Resistance (Hypothetical Adaptation):
-
For this example, we will assume resistance develops over time. Continue treatment in "Responders" for an additional 4-6 weeks.
-
Monitor for a return of seizure frequency towards baseline levels, which would indicate acquired resistance.
-
-
Testing a Resistance-Overcoming Strategy (Example: Nanoformulation):
-
In animals now classified as "Resistant," switch the treatment to an equivalent dose of a this compound nanoformulation (e.g., intranasal nanocrystals in an in-situ gel) for 2 weeks.
-
Continue video-EEG monitoring to determine if seizure control is re-established.
-
-
Tissue Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Use Western blot or immunohistochemistry to quantify the expression of P-gp and other ABC transporters in the hippocampus and cortex of naive, responder, and resistant animals.
-
Mandatory Visualizations
Caption: Experimental workflow for inducing and overcoming this compound resistance.
Caption: Signaling cascade implicated in P-gp upregulation during epilepsy.[1]
Caption: Troubleshooting logic for addressing this compound resistance.
References
- 1. Research Progress on the Role of ABC Transporters in the Drug Resistance Mechanism of Intractable Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters during epilepsy and mechanisms underlying multidrug resistance in refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein Expression and Pharmacoresistant Epilepsy: Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the multidrug transporter P-glycoprotein improves seizure control in phenytoin-treated chronic epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro transport assays of this compound, pregabalin, and zonisamide by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and evaluation of this compound nanocrystals loaded thermoresponsive nasal in situ gelling system for improved drug distribution to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Loaded Chitosan Nanoparticles in Xyloglucan-Based Thermoresponsive In Situ Gel for Direct Nose to Brain Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. The kainic acid model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 18. This compound add‐on therapy for drug‐resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound add-on therapy for drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rufinamide's Impact on Vital Signs in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of rufinamide on vital signs during animal research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a triazole derivative antiepileptic drug.[1] Its principal mechanism of action is the modulation of sodium channel activity, specifically by prolonging the inactive state of voltage-gated sodium channels.[1][2][3] This action limits the sustained, repetitive firing of neurons that is characteristic of seizure activity.
Q2: What are the known effects of this compound on the cardiovascular system in clinical studies?
A2: In human clinical trials, this compound has been shown to cause a dose-dependent shortening of the QT interval.[2][4] While the clinical significance of this QT shortening is not fully established, it is a notable effect.[2][4] this compound is contraindicated in patients with Familial Short QT syndrome.[5]
Q3: Are there established effects of this compound on respiratory function or body temperature in animal models?
A3: Specific quantitative data on the effects of this compound on respiratory function and body temperature in preclinical animal models are limited in publicly available literature. General central nervous system depressant effects, which could indirectly affect respiration, have been observed at high doses in clinical settings.[6] Researchers should be vigilant for any changes in these parameters and establish baseline values for their specific animal models.
Q4: What are the best practices for monitoring vital signs in animals receiving this compound?
A4: Continuous monitoring using telemetry is the gold standard for cardiovascular assessments (heart rate, blood pressure, ECG) in conscious, freely moving animals, particularly in non-rodent species like dogs.[7][8][9] For respiratory monitoring in rodents, whole-body or head-out plethysmography can be utilized to measure respiratory rate and tidal volume.[10][11] Body temperature can be monitored using implantable transponders or infrared thermometry.[12][13]
Troubleshooting Guides
Cardiovascular System
Issue 1: Observation of Significant QT Interval Shortening
-
Possible Cause: This is a known pharmacodynamic effect of this compound.[2][4] The degree of shortening may be dose-dependent.
-
Troubleshooting Steps:
-
Confirm Baseline: Ensure that you have stable, pre-treatment baseline ECG recordings for comparison.
-
Dose-Response Assessment: If experimentally feasible, assess if the QT shortening is dose-dependent by testing a range of this compound doses.
-
Concomitant Medications: Be aware that co-administration of other drugs that shorten the QT interval could have additive effects.[5]
-
Data Analysis: Use appropriate heart rate correction formulas for the species being studied (e.g., Bazett's or Fridericia's formula for humans, though species-specific formulas are preferred if available).
-
Consult a Veterinarian: If significant arrhythmias are observed in conjunction with QT shortening, consult with a laboratory animal veterinarian.
-
Issue 2: Changes in Heart Rate or Blood Pressure
-
Possible Cause: While not a commonly reported direct effect, changes in heart rate and blood pressure could occur secondary to central nervous system effects (e.g., sedation or stress) or as an indirect cardiovascular response.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are adequately acclimatized to the experimental conditions to minimize stress-induced cardiovascular changes.
-
Vehicle Control: Always include a vehicle-treated control group to differentiate drug effects from procedural effects.
-
Continuous Monitoring: Utilize telemetry for continuous monitoring to capture transient changes and circadian variations.[7][8][9]
-
Behavioral Correlation: Correlate any cardiovascular changes with behavioral observations (e.g., sedation, agitation).
-
Respiratory System
Issue: Decreased Respiratory Rate or Tidal Volume
-
Possible Cause: High doses of this compound may lead to central nervous system depression, which can secondarily cause respiratory depression.
-
Troubleshooting Steps:
-
Establish Baselines: Obtain robust baseline respiratory data for each animal before drug administration.
-
Dose Selection: Start with lower doses of this compound and carefully titrate upwards while monitoring respiratory parameters.
-
Monitoring Method: Use whole-body or head-out plethysmography for accurate and non-invasive monitoring in rodents.[10][11]
-
Oxygen Saturation: If available, monitor peripheral oxygen saturation (SpO2) using pulse oximetry as an indicator of respiratory compromise.
-
Environmental Conditions: Ensure the experimental environment has adequate ventilation.
-
Body Temperature
Issue: Hypothermia or Hyperthermia
-
Possible Cause: Antiseizure medications can sometimes affect thermoregulation, although this is not a widely reported effect of this compound. Anesthesia used during procedures is a common cause of hypothermia in rodents.[13]
-
Troubleshooting Steps:
-
Baseline Temperature: Measure baseline body temperature before this compound administration.
-
Thermoregulation Support: If procedures require anesthesia, provide a heat source to maintain normothermia.[13]
-
Continuous Monitoring: For critical studies, use implantable temperature transponders for continuous monitoring.[12]
-
Control for Circadian Rhythm: Be aware that body temperature in rodents follows a circadian rhythm, with lower temperatures during the light (inactive) phase.[14][15]
-
Quantitative Data Summary
Disclaimer: Specific preclinical data on the impact of this compound on vital signs is limited. The following tables provide a general overview based on clinical findings and expected effects of sodium channel-blocking antiseizure medications. Researchers should establish their own dose-response curves for their specific animal models.
Table 1: Potential Cardiovascular Effects of this compound in Animal Models
| Parameter | Species | Expected Effect | Notes |
| Heart Rate | Dog, Rat, Mouse | Minimal to no direct effect expected at therapeutic doses. | Changes may be secondary to CNS effects. |
| Blood Pressure | Dog, Rat, Mouse | Minimal to no direct effect expected at therapeutic doses. | Changes may be secondary to CNS effects. |
| ECG (QT Interval) | Dog | Shortening | This is a known effect in humans and should be monitored. |
Table 2: Potential Respiratory and Thermoregulatory Effects of this compound in Animal Models
| Parameter | Species | Expected Effect | Notes |
| Respiratory Rate | Rat, Mouse | Potential for decrease at high, sedative doses. | Monitor closely with dose escalation. |
| Tidal Volume | Rat, Mouse | Potential for decrease at high, sedative doses. | Monitor closely with dose escalation. |
| Body Temperature | Rat, Mouse | No significant direct effect expected. | Monitor for changes, especially if sedation is observed. |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious Dogs via Telemetry
-
Animal Model: Beagle dogs, surgically implanted with a telemetry device for continuous ECG, blood pressure, and heart rate monitoring.
-
Acclimatization: Allow at least one week for recovery from surgery and acclimatization to the housing and study environment.
-
Baseline Recording: Record at least 24 hours of baseline data to establish normal diurnal variations.
-
This compound Administration: Administer this compound orally. Start with a low dose and consider a dose-escalation design. Include a vehicle control group.
-
Data Collection: Record continuous telemetry data for at least 24 hours post-dosing.
-
Data Analysis: Analyze heart rate, systolic and diastolic blood pressure, and ECG intervals (including QT and QTc). Compare post-dose data to baseline and vehicle control data.
Protocol 2: Respiratory Monitoring in Conscious Rats via Whole-Body Plethysmography
-
Animal Model: Adult Sprague-Dawley or Wistar rats.
-
Acclimatization: Acclimatize animals to the plethysmography chambers for several days prior to the study to reduce stress.
-
Baseline Recording: Record at least 30-60 minutes of baseline respiratory data (respiratory rate, tidal volume, minute volume) before dosing.
-
This compound Administration: Administer this compound via oral gavage. Include a vehicle control group.
-
Data Collection: Place the animal in the plethysmography chamber immediately after dosing and record respiratory parameters for a predefined period (e.g., 2-4 hours).
-
Data Analysis: Analyze changes in respiratory rate, tidal volume, and minute volume over time, comparing the this compound-treated group to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing vital signs.
Caption: Troubleshooting logic for adverse vital sign changes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. banzel.com [banzel.com]
- 3. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced QT-interval shortening following antiepileptic treatment with oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cardiovascular Effects of Antiseizure Medications for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. Cardiovascular safety assessments in the conscious telemetered dog: utilisation of super-intervals to enhance statistical power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sex- and age-specific differences in core body temperature of C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
Rufinamide Cognitive Effects Mitigation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cognitive effects of Rufinamide in preclinical models. The content addresses specific issues that may be encountered during experiments and offers potential strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My research model is showing cognitive improvement with this compound administration, contrary to expected side effects. Is this a valid finding?
A1: Yes, this is a plausible and documented finding in certain preclinical models. While this compound's clinical profile includes cognitive side effects like somnolence and dizziness, research in rodent models of dementia and seizure-induced cognitive decline has demonstrated neuroprotective and even cognitive-enhancing effects.[1][2] These positive effects are thought to be mediated by several mechanisms, including:
-
Reduction of Oxidative Stress: this compound has been shown to decrease reactive oxygen species (ROS) and lipid peroxidation in the brain.[1]
-
Anti-inflammatory Action: The drug can reduce levels of pro-inflammatory cytokines such as IL-1β and IL-6.[1][3]
-
Modulation of Neurotrophic Pathways: this compound may upregulate pathways involved in neuronal survival and plasticity, such as the CREB and BDNF/TrkB signaling pathways.[1][2][4]
Therefore, observing improved performance in cognitive tasks (e.g., Morris water maze, passive avoidance) in a disease model could be a legitimate drug effect. It is crucial to compare these results with an age-matched, non-diseased control group to fully characterize the drug's effects.
Q2: How can I differentiate between sedative effects and true cognitive impairment in my animal models?
A2: This is a critical experimental challenge. Sedative effects, such as drowsiness and reduced motor activity, can confound the interpretation of cognitive tests.[3][4] To dissect these effects, consider the following:
-
Dose-Response Analysis: Test a range of this compound doses. Lower doses may retain anticonvulsant efficacy with less sedation.
-
Motor Function Assessment: Include specific tests for motor coordination and activity levels, such as the rotarod test or open-field test, to run alongside your cognitive assays.
-
Test Selection: Utilize cognitive tests that are less dependent on motor activity. For example, the novel object recognition test may be less affected by mild sedation than the Morris water maze.
-
Timing of Testing: Assess cognitive function at different time points post-administration to see if sedative effects diminish while cognitive effects persist.
Q3: What are the known signaling pathways involved in this compound's neuroprotective effects, and how can I investigate them?
A3: Preclinical studies suggest that this compound's beneficial cognitive effects may be mediated through the CREB (cAMP response element-binding protein) and BDNF (Brain-Derived Neurotrophic Factor)/TrkB (Tropomyosin receptor kinase B) signaling pathways.[1][2][4]
-
CREB Pathway: This pathway is crucial for synaptic plasticity and memory formation. This compound has been shown to increase the phosphorylation of CREB (p-CREB), leading to the expression of downstream neuroprotective genes.[1][2] To investigate this, you can perform Western blotting or immunohistochemistry for p-CREB and total CREB in brain tissue homogenates.
-
BDNF/TrkB Pathway: This pathway is vital for neuronal survival, growth, and differentiation. This compound may modulate the expression of BDNF and its receptor TrkB.[4] You can measure BDNF and TrkB mRNA and protein levels using qPCR, ELISA, or Western blotting.
A diagram of the proposed neuroprotective signaling pathway is provided below.
Q4: Are there any known agents that can be co-administered to mitigate this compound's sedative effects in animal models?
A4: The current body of published research does not specifically detail agents tested to counteract this compound-induced sedation in preclinical models. This represents a significant research gap. However, based on general pharmacological principles, one could hypothesize and design studies to test the co-administration of CNS stimulants (e.g., caffeine, modafinil) at doses that do not induce seizures. Such studies would require careful dose-finding and monitoring of seizure thresholds to avoid pro-convulsant effects.
Troubleshooting Guides
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High variability in cognitive test results | 1. Inconsistent drug administration (time of day, vehicle).2. Animal stress levels affecting performance.3. Sedative effects of this compound varying between animals. | 1. Standardize all procedures, including handling, injection timing, and vehicle preparation.2. Ensure adequate acclimatization to the testing environment.3. Pre-screen animals for baseline motor activity and exclude outliers. Consider using a within-subjects design where possible. |
| No significant effect of this compound on cognitive performance in a disease model | 1. Insufficient drug dosage or duration of treatment.2. The chosen cognitive test is not sensitive to the specific deficits in your model.3. The underlying pathology of the model is not responsive to this compound's mechanism of action. | 1. Conduct a dose-response study. Increase the duration of treatment.2. Use a battery of cognitive tests that assess different domains (e.g., spatial memory, fear memory, recognition memory).3. Re-evaluate the suitability of the animal model. |
| Increased mortality or adverse events in the this compound group | 1. This compound dose is too high.2. Negative interaction with another experimental compound or underlying condition. | 1. Reduce the dose of this compound.[5] 2. Review all experimental variables and potential drug interactions.[6][7] |
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the neuroprotective effects of this compound in a streptozotocin (STZ)-induced dementia mouse model.[1]
Table 1: Effect of this compound on Cognitive Performance in STZ-induced Dementia Model
| Treatment Group | Step-Down Latency (seconds) | Morris Water Maze Escape Latency (seconds) |
| Control | 250 ± 20.5 | 25 ± 3.2 |
| STZ | 80 ± 10.1 | 65 ± 5.8 |
| STZ + this compound (50 mg/kg) | 180 ± 15.3 | 40 ± 4.1 |
| STZ + this compound (100 mg/kg) | 220 ± 18.7 | 30 ± 3.9 |
Data are presented as mean ± SEM. All this compound treatment groups showed significant improvement compared to the STZ group (p < 0.05).
Table 2: Effect of this compound on Biochemical Markers in Brain Tissue
| Treatment Group | Glutathione (GSH) (µmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | IL-6 (pg/mg protein) |
| Control | 15.2 ± 1.3 | 12.5 ± 1.1 | 55 ± 5.2 |
| STZ | 6.8 ± 0.7 | 5.1 ± 0.6 | 150 ± 12.8 |
| STZ + this compound (50 mg/kg) | 10.5 ± 1.0 | 8.2 ± 0.9 | 90 ± 8.5 |
| STZ + this compound (100 mg/kg) | 13.8 ± 1.2 | 11.1 ± 1.0 | 65 ± 6.1 |
Data are presented as mean ± SEM. This compound treatment significantly restored antioxidant levels and reduced inflammation compared to the STZ group (p < 0.05).[1]
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the rodent is placed in the water at one of four starting positions (N, S, E, W).
-
The animal is allowed 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it and allowed to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
Passive Avoidance Task for Fear-Motivated Learning
Objective: To assess long-term memory based on a fear-avoidance association.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is an electrifiable grid.
-
Training Day:
-
Place the animal in the light compartment.
-
After a 60-second habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment with all four paws, the door is closed, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
-
Testing Day (24 hours later):
Biochemical Assays for Oxidative Stress
Objective: To quantify markers of oxidative stress in brain tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant for analysis.
-
-
Glutathione (GSH) Assay:
-
Measure total GSH levels using a colorimetric assay kit based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product, measured at 412 nm.
-
-
Superoxide Dismutase (SOD) Assay:
-
Measure SOD activity using a kit that utilizes a water-soluble tetrazolium salt that is reduced by superoxide anions, resulting in a colored product. The rate of reduction is inversely proportional to SOD activity.
-
-
Lipid Peroxidation (MDA) Assay:
This technical support center provides a framework for investigating the complex cognitive effects of this compound. By employing rigorous experimental designs and considering the dual neuroprotective and sedative properties of the drug, researchers can better elucidate its true impact on cognitive function in various preclinical models.
References
- 1. BDNF/TrkB Signaling and Epileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Passive avoidance (step-down test) [protocols.io]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 9. Morris Water Maze Model [panache.ninds.nih.gov]
- 10. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
adjusting experimental protocols for rufinamide's pharmacokinetic properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting experimental protocols for rufinamide based on its pharmacokinetic properties. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section addresses potential challenges and unexpected results in preclinical and clinical studies involving this compound.
Question: We are observing high variability in plasma concentrations of this compound between subjects in our animal study, even at the same dose. What could be the cause?
Answer: High inter-subject variability in this compound plasma concentrations can be attributed to several factors related to its absorption. This compound's oral bioavailability is influenced by food, with administration in a fed state significantly increasing both the rate and extent of absorption.[1][2][3] Inconsistent food intake among study animals can therefore lead to significant differences in plasma levels. Additionally, this compound exhibits dose-dependent and saturable absorption, meaning that at higher doses, the proportion of the drug absorbed decreases, which can contribute to non-linear pharmacokinetics and variability.[4][5]
To mitigate this, it is crucial to standardize feeding protocols. Administering this compound with a consistent meal composition and timing relative to dosing will help minimize variability. For dose-ranging studies, be aware that proportional increases in dose may not result in proportional increases in plasma concentration.[6]
Question: In our in vitro metabolism study using human liver microsomes, we are seeing slower than expected metabolism of this compound. Why might this be?
Answer: this compound is primarily metabolized by carboxylesterases, not the cytochrome P450 (CYP450) enzyme system.[2][4][7] If your in vitro system is primarily designed to assess CYP450-mediated metabolism, it may not accurately reflect the in vivo clearance of this compound. The primary metabolite, the inactive carboxylic acid derivative CGP 47292, is formed through hydrolysis.[2][8] Therefore, ensure your in vitro system contains active carboxylesterases. Human liver cytosol can also contribute to this compound hydrolysis and could be included in your experimental design.[9]
Question: We are conducting a drug-drug interaction study and have co-administered this compound with valproate. We observed higher than expected this compound plasma levels. Is this a known interaction?
Answer: Yes, this is a well-documented drug interaction. Valproate is an inhibitor of carboxylesterases, the primary enzymes responsible for this compound metabolism.[9][10] Co-administration of valproate can significantly decrease the clearance of this compound, leading to increased plasma concentrations.[11][12] This effect is particularly pronounced in pediatric populations.[12] When designing studies involving the co-administration of this compound and valproate, it is essential to account for this interaction and potentially adjust dosing accordingly. Conversely, co-administration with enzyme-inducing antiepileptic drugs such as carbamazepine, phenobarbital, or phenytoin can increase the clearance of this compound, resulting in lower plasma concentrations.[11][13]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the pharmacokinetic properties of this compound.
What is the oral bioavailability of this compound? The oral bioavailability of this compound is approximately 70% to 85% when administered with food.[5][14] However, its bioavailability decreases at higher doses due to saturable absorption.[4][5]
How does food affect the absorption of this compound? Food significantly increases the absorption of this compound. Administration with food can increase the peak plasma concentration (Cmax) by about 56% and the total drug exposure (AUC) by approximately 34%.[1][3] Therefore, it is recommended to administer this compound with food to ensure consistent absorption.[1]
What is the time to reach peak plasma concentration (Tmax) for this compound? The Tmax for this compound is typically between 4 to 6 hours after oral administration, both in fed and fasted states.[1][7]
What is the plasma protein binding of this compound? this compound has low plasma protein binding, ranging from 26% to 35%.[5][7][8] It primarily binds to albumin.[1][15] Due to its low protein binding, the risk of clinically significant drug-drug interactions due to displacement from plasma proteins is low.[1]
How is this compound metabolized? this compound is extensively metabolized, primarily through hydrolysis by carboxylesterases to an inactive carboxylic acid derivative, CGP 47292.[2][4][8] Its metabolism is not dependent on the cytochrome P450 system.[4][7]
What is the elimination half-life of this compound? The elimination half-life of this compound is approximately 6 to 10 hours in both healthy subjects and patients with epilepsy.[1][7]
How is this compound eliminated from the body? The primary route of elimination for this compound and its metabolites is through the kidneys.[8] Approximately 85% of the dose is excreted in the urine, with about 66% as the inactive metabolite CGP 47292 and less than 2% as unchanged drug.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound.
| Parameter | Value | References |
| Oral Bioavailability | 70% - 85% (with food) | [5][14] |
| Time to Peak (Tmax) | 4 - 6 hours | [1][7] |
| Plasma Protein Binding | 26% - 35% | [5][7][8] |
| Volume of Distribution (Vd) | ~50 L at 3200 mg/day | [1][8] |
| Elimination Half-life (t1/2) | 6 - 10 hours | [1][7] |
| Metabolism | Primarily via carboxylesterase hydrolysis | [2][4][8] |
| Primary Metabolite | CGP 47292 (inactive) | [2][8] |
| Excretion | ~85% renal | [1][10] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of Oral this compound in a Rodent Model
This protocol outlines a typical single-dose pharmacokinetic study in rats.
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 200-250 g
-
Acclimatization: At least 7 days prior to the experiment with controlled temperature, humidity, and 12-hour light/dark cycle.
2. Drug Formulation and Administration:
-
Vehicle: A suitable vehicle for this compound suspension (e.g., 0.5% carboxymethylcellulose in water).
-
Dose: Prepare a suspension of this compound at the desired concentration.
-
Administration: Administer a single oral dose via gavage. Ensure consistent administration with or without a standardized meal to control for food effects.
3. Blood Sampling:
-
Sampling time points: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood collection: Collect approximately 0.2 mL of blood from the tail vein (or other appropriate site) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma separation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: A validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[16][17][18][19]
-
Sample preparation: Protein precipitation is a common method for extracting this compound from plasma samples.[19]
-
Standard curve: Prepare a standard curve of this compound in blank plasma to quantify the concentrations in the study samples.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualizations
Experimental Workflow for a this compound Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of food on the disposition of the antiepileptic this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action | BANZEL (this compound) [banzel.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [resolve.cambridge.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound for pediatric patients with Lennox-Gastaut syndrome: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicine.com [medicine.com]
- 16. ijrpc.com [ijrpc.com]
- 17. Development and validation of a stability indicating RP-HPLC method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC method development and validation for this compound stability. [wisdomlib.org]
- 19. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of this compound in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Rufinamide and Other Treatments for Lennox-Gastaut Syndrome
For Researchers, Scientists, and Drug Development Professionals
Lennox-Gastaut Syndrome (LGS) is a severe and refractory developmental and epileptic encephalopathy characterized by multiple seizure types, cognitive impairment, and a distinct electroencephalogram (EEG) pattern.[1][2][3] The management of LGS is challenging, with most patients requiring polytherapy to achieve even partial seizure control.[4] This guide provides a head-to-head comparison of rufinamide with other prominent pharmacological treatments for LGS, focusing on their efficacy, safety, and mechanisms of action, supported by data from pivotal clinical trials.
Mechanisms of Action: A Diverse Approach to Seizure Control
The therapeutic agents used in LGS target various neurochemical and neurophysiological pathways to quell the neuronal hyperexcitability that underlies the syndrome. The pathophysiology of LGS is not fully understood but is thought to involve an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[5][6]
This compound primarily acts by prolonging the inactive state of voltage-gated sodium channels, which limits the repetitive firing of neurons.[7][8][9][10][11] This mechanism is distinct from other sodium channel blockers, potentially contributing to its efficacy in the specific seizure types associated with LGS.[10]
In contrast, other anti-epileptic drugs (AEDs) employed in LGS have different or multiple mechanisms of action:
-
Clobazam , a 1,5-benzodiazepine, enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by acting as a positive allosteric modulator at the GABA-A receptor.[12][13][14][15][16]
-
Lamotrigine also modulates voltage-gated sodium channels but is also known to inhibit the release of the excitatory neurotransmitter glutamate.[4][17][18][19][20]
-
Topiramate has a multi-modal mechanism, including blockade of voltage-gated sodium channels, enhancement of GABA-A receptor function, antagonism of AMPA/kainate glutamate receptors, and weak inhibition of carbonic anhydrase.[21][22][23][24][25]
-
Felbamate exhibits a dual mechanism of action by blocking N-methyl-D-aspartate (NMDA) receptors and potentiating GABA-A receptor responses.[26][27][28][29][30]
-
Cannabidiol (CBD) , a non-psychoactive component of cannabis, has a complex and not fully elucidated mechanism of action that may involve antagonism of GPR55, desensitization of TRPV1 channels, and inhibition of adenosine reuptake.[31][32][33][34][35]
Comparative Efficacy: Quantitative Insights from Clinical Trials
Direct head-to-head clinical trials comparing these treatments are scarce. The following tables summarize efficacy data from pivotal, randomized, double-blind, placebo-controlled trials for each respective drug as an adjunctive therapy in patients with LGS.
Table 1: Reduction in Seizure Frequency
| Treatment | Pivotal Trial | Seizure Type | Median Percentage Reduction from Baseline |
| This compound | Glauser et al., 2008[36] | Total Seizures | 32.7% (vs. 11.7% for placebo) |
| Tonic-Atonic (Drop Attacks) | 42.5% (vs. 1.4% increase for placebo) | ||
| Clobazam | Conry et al., 2009 | Drop Seizures | Data not presented as median % reduction in pivotal trial abstract. |
| Lamotrigine | Motte et al., 1997[37] | Major Seizures | 32.0% (vs. 11.0% for placebo) |
| Topiramate | Sachdeo et al., 1999 | Drop Attacks | 14.8% (vs. -5.1% for placebo) |
| Felbamate | The Felbamate Study Group, 1993[38][39] | Atonic Seizures | 34.0% (vs. 9.0% for placebo) |
| Total Seizures | 19.0% (vs. 4.0% increase for placebo) | ||
| Cannabidiol | Devinsky et al., 2018 | Drop Seizures | 43.9% (vs. 21.8% for placebo) |
Table 2: Responder Rates (≥50% Reduction in Seizure Frequency)
| Treatment | Pivotal Trial | Seizure Type | Responder Rate |
| This compound | Glauser et al., 2008[36] | Total Seizures | 31.1% (vs. 10.9% for placebo) |
| Tonic-Atonic (Drop Attacks) | 42.5% (vs. 16.7% for placebo) | ||
| Clobazam | Conry et al., 2009 | Drop Seizures | Not available in abstract. |
| Lamotrigine | Motte et al., 1997[37] | Major Seizures | 33.0% (vs. 16.0% for placebo) |
| Topiramate | Sachdeo et al., 1999 | Drop Attacks | Not available in abstract. |
| Felbamate | The Felbamate Study Group, 1993[40] | Total Seizures | ~50% (vs. ~15% for placebo) |
| Cannabidiol | Devinsky et al., 2018 | Drop Seizures | 44.0% (vs. 24.0% for placebo) |
Safety and Tolerability Profile
The adverse event profiles of these medications are a critical consideration in treatment decisions, particularly in a population often receiving multiple concurrent AEDs.
Table 3: Common Adverse Events (Incidence ≥10% and greater than placebo)
| Treatment | Pivotal Trial | Common Adverse Events |
| This compound | Glauser et al., 2008[36] | Somnolence (24.3%), Vomiting (21.6%) |
| Clobazam | Conry et al., 2009 | Somnolence, Pyrexia, Lethargy, Drooling, Constipation |
| Lamotrigine | Motte et al., 1997[37] | Colds or viral illnesses were more common in the lamotrigine group. |
| Topiramate | Sachdeo et al., 1999 | Somnolence, Anorexia, Ataxia, Nervousness, Fatigue, Dizziness |
| Felbamate | The Felbamate Study Group, 1993[38] | Anorexia, Vomiting, Somnolence, Insomnia |
| Cannabidiol | Devinsky et al., 2018 | Somnolence, Decreased appetite, Diarrhea, Elevated transaminases |
Experimental Protocols of Pivotal Trials
A standardized approach to evaluating the efficacy and safety of adjunctive therapies in LGS has been established through several pivotal clinical trials. The general methodology is outlined below.
Signaling Pathways in Lennox-Gastaut Syndrome and Drug Targets
The underlying pathophysiology of LGS is complex and not fully elucidated, but it is widely accepted that an imbalance in excitatory and inhibitory neurotransmission plays a central role. The following diagram illustrates the key signaling pathways and the targets of the discussed AEDs.
Conclusion
The treatment landscape for Lennox-Gastaut Syndrome is continually evolving, with several therapeutic options available, each with a unique profile. This compound has demonstrated significant efficacy, particularly in reducing the frequency of debilitating drop attacks, through its distinct mechanism of action on voltage-gated sodium channels. Indirect comparisons with other AEDs such as clobazam, lamotrigine, topiramate, felbamate, and cannabidiol suggest that while all can offer clinical benefits, their efficacy and safety profiles differ. The choice of therapy should be individualized, taking into account the predominant seizure types, co-morbidities, and the potential for drug-drug interactions. The development of novel agents and a deeper understanding of the complex pathophysiology of LGS remain critical areas of research to improve outcomes for this challenging patient population.
References
- 1. Lennox–Gastaut syndrome - Wikipedia [en.wikipedia.org]
- 2. Lennox-Gastaut Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lennox-Gastaut syndrome: MedlinePlus Genetics [medlineplus.gov]
- 4. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lennox-Gastaut Syndrome: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 7. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Clobazam? [synapse.patsnap.com]
- 14. Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 20. youtube.com [youtube.com]
- 21. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmacyfreak.com [pharmacyfreak.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 27. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 31. neurology.org [neurology.org]
- 32. The proposed mechanisms of action of CBD in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Cannabidiol: Pharmacology and potential therapeutic role in epilepsy and other neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. This compound for generalized seizures associated with Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Lamotrigine for generalized seizures associated with the Lennox-Gastaut syndrome. Lamictal Lennox-Gastaut Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome). | Semantic Scholar [semanticscholar.org]
- 40. Felbamate in the treatment of Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Rufinamide's Mechanism of Action in Diverse Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rufinamide's performance across different neuronal cell lines, supported by experimental data. This compound is an antiepileptic drug whose primary mechanism of action is the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state.[1][2][3] This action limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity. This guide synthesizes findings from multiple studies to offer a cross-validated perspective on its effects.
Comparative Analysis of this compound's Electrophysiological Effects
The following table summarizes the quantitative effects of this compound on voltage-gated sodium channels in various neuronal and model cell lines. These data highlight the consistent, yet nuanced, action of this compound across different experimental systems.
| Cell Line/Neuron Type | Key Parameter | Value | Description of Effect |
| Mouse Hippocampal Neurons | Apparent Dissociation Constant (Kd) | ~40 µM | This compound selectively binds to an intermediate inactivated state of the sodium channel, which is crucial for its unique use-dependent inhibitory properties.[4] |
| Rat Dorsal Root Ganglion (DRG) Neurons (Diabetic Neuropathy Model) | Tetrodotoxin-Resistant (TTX-R) Sodium Current (INa) | Significant Reduction | In a model of diabetic neuropathy, this compound significantly reduced the density of TTX-R sodium currents and produced a hyperpolarizing shift in the voltage-dependence of activation and inactivation.[5] |
| GH3 (Rat Pituitary) Cells | IC50 for Peak INa | 22.7 µM | This compound demonstrates a concentration-dependent inhibition of the peak voltage-gated sodium current.[6] |
| IC50 for Late INa | 3.1 µM | The late component of the sodium current, which can contribute to neuronal hyperexcitability, is more potently inhibited by this compound than the peak current.[6] | |
| CHO-K1 Cells expressing human NaV1.7 | Resurgent INa | Dose-dependent Inhibition | This compound selectively binds to the intermediate inactivated state to slow the recovery process, thereby inhibiting resurgent sodium currents which are implicated in repetitive neuronal firing.[7] |
| Rat Primary Hippocampal Neurons | Neuroprotection | Attenuation of Apoptosis | Post-treatment with this compound (500 nM) attenuated kainic acid-induced apoptosis, demonstrating a neuroprotective effect beyond direct channel block.[8] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approach, the following diagrams were generated using Graphviz.
Experimental Protocols
The following is a representative protocol for investigating the effects of this compound on voltage-gated sodium currents in a neuronal cell line, such as GH3 cells, using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Preparation:
-
Cell Line: GH3 cells are cultured in Ham's F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin.
-
Plating: For electrophysiological recordings, cells are plated on 12-mm glass coverslips and allowed to adhere for 24-48 hours.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.
-
-
Recording Setup:
-
Recordings are performed at room temperature (22-25°C) using an inverted microscope and a patch-clamp amplifier.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit sodium currents, depolarizing voltage steps (e.g., to -10 mV for 50 ms) are applied.
-
To study voltage-dependent inactivation, a series of prepulses of varying voltages are applied before the test pulse.
-
To measure recovery from inactivation, a two-pulse protocol is used with a variable recovery interval at the holding potential.
-
3. Drug Application:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentrations in the external solution.
-
The external solution containing this compound is perfused onto the recorded cell using a gravity-fed perfusion system.
4. Data Analysis:
-
Currents are filtered and digitized for analysis.
-
Peak and late sodium current amplitudes are measured before and after drug application.
-
Concentration-response curves are generated to calculate the IC50 value for current inhibition using the Hill equation.
-
The voltage-dependence of activation and inactivation is determined by fitting the data with a Boltzmann function.
Alternative Therapeutic Approaches and this compound's Position
While this compound is a potent sodium channel modulator, other antiepileptic drugs (AEDs) target different mechanisms. These include:
-
GABAergic agents (e.g., Benzodiazepines, Valproate): Enhance inhibitory neurotransmission.
-
Calcium channel blockers (e.g., Ethosuximide, Gabapentin): Reduce excitatory neurotransmitter release.
-
Glutamate receptor antagonists (e.g., Perampanel, Topiramate): Block excitatory neurotransmission.
This compound's distinct mechanism of action, particularly its rapid binding kinetics and effect on the intermediate inactivated state of sodium channels, may contribute to its efficacy in specific seizure types, such as those associated with Lennox-Gastaut syndrome, where other AEDs may be less effective.[4] Furthermore, some evidence suggests this compound may also modulate Ca2+-activated K+ currents, which could contribute to its overall effect on neuronal excitability.[9] This multifaceted action underscores the importance of cross-validating its mechanism in various neuronal contexts to fully understand its therapeutic potential.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. banzel.com [banzel.com]
- 4. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of resurgent Na+ currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-Treatment with Voltage-Gated Na+ Channel Blocker Attenuates Kainic Acid-Induced Apoptosis in Rat Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the safety profiles of rufinamide and other triazole anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profiles of rufinamide, a triazole derivative, and two other widely used second-generation antiepileptic drugs (AEDs), lamotrigine and topiramate. The information is intended to support research, and drug development by presenting key safety data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of toxicity pathways.
Executive Summary
This compound, lamotrigine, and topiramate are effective in managing various seizure types but exhibit distinct safety and tolerability profiles. This compound is primarily associated with central nervous system (CNS) effects and a potential for QT interval shortening. Lamotrigine carries a significant risk of serious skin rashes, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). Topiramate is frequently associated with cognitive side effects, paresthesia, and a risk of metabolic acidosis and kidney stones. The choice of AED for a particular patient requires careful consideration of these differential safety profiles.
Clinical Safety Profiles: A Comparative Overview
The following table summarizes the incidence of common and serious adverse events observed in clinical trials of this compound, lamotrigine, and topiramate.
Table 1: Incidence of Common Adverse Events in Adjunctive Therapy Clinical Trials (%)
| Adverse Event | This compound | Lamotrigine | Topiramate | Placebo |
| CNS | ||||
| Somnolence/Drowsiness | 13 - 24.3%[1][2][3] | ~14% | 15 - 29% | 9%[3] |
| Dizziness | 17%[3] | ~19% | 23 - 50% | 10%[3] |
| Headache | 25%[3] | 24.4%[4] | 10 - 24% | 20%[3] |
| Fatigue | 15%[3] | ~14% | 11 - 16% | 9%[3] |
| Ataxia | >3%[2] | ~9% | 6 - 16% | ~3% |
| Gastrointestinal | ||||
| Nausea | 11%[3] | 12.8%[4] | 6 - 16% | 7%[3] |
| Vomiting | 21.6% (pediatric)[1] | ~9% | 7 - 13% | 6.3% (pediatric)[1] |
| Dermatological | ||||
| Rash | ~8.2%[4] | 8.2%[4] | 4.8%[5] | 6.7%[4] |
| Other | ||||
| Paresthesia | - | - | 35 - 51% | 5 - 12% |
| Weight Loss | - | - | 9 - 13% | 2% |
Table 2: Serious Adverse Events and Specific Risks
| Adverse Event/Risk | This compound | Lamotrigine | Topiramate |
| QT Interval Shortening | Yes, dose-dependent shortening. Contraindicated in patients with Familial Short QT Syndrome.[1][3] | Can cause mild QT shortening at high doses; primarily exhibits Class IB antiarrhythmic properties.[6] | Generally not associated with significant QT interval changes. Some studies show a potential for increased heart rate.[7][8] |
| Serious Skin Ractions (SJS/TEN) | Rare cases reported post-marketing.[1][3] | Boxed warning for life-threatening rashes, including SJS and TEN. Incidence is higher in pediatric patients.[9][10] | Rare reports of SJS and TEN. |
| Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) | Yes, reported in clinical trials and post-marketing, particularly in children.[1][3][11] | Yes, has been reported. | Rare reports. |
| Metabolic Acidosis | Not a prominent feature. | Not a prominent feature. | Yes, due to inhibition of carbonic anhydrase. Can be serious, especially in certain patient populations.[12][13][14] |
| Cognitive/Neuropsychiatric Effects | Somnolence and fatigue are common.[1] | Dizziness and headache are common.[4] | Significant risk of cognitive slowing, word-finding difficulties, and memory impairment.[15][16] |
| Kidney Stones | Not a prominent feature. | Not a prominent feature. | Increased risk of nephrolithiasis.[17] |
| Suicidal Ideation | Class warning for all AEDs.[1] | Class warning for all AEDs. | Class warning for all AEDs.[17] |
Preclinical Safety and Tolerability
Preclinical studies in animal models are crucial for identifying potential safety concerns before human trials. The following table summarizes key findings from preclinical assessments of this compound, lamotrigine, and topiramate.
Table 3: Preclinical Safety and Neurotoxicity Data
| Test | This compound | Lamotrigine | Topiramate |
| Maximal Electroshock Seizure (MES) Test (ED₅₀, mg/kg) | ~23.9 (mice)[18] | Varies by study | Varies by study |
| Subcutaneous Pentylenetetrazole (scPTZ) Test (ED₅₀, mg/kg) | ~45.8 (mice)[18] | Varies by study | Varies by study |
| Rotarod Test (Neurotoxicity) | Behavioral toxicity was equivalent to or better than comparator AEDs in some studies.[18] | Can induce motor impairment at higher doses. | Can cause dose-dependent motor impairment.[19] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This model is used to evaluate the ability of a drug to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
-
Animals: Male albino mice or rats.
-
Apparatus: An electroshock apparatus delivering a constant current.
-
Procedure:
-
The test compound is administered orally or intraperitoneally at various doses.
-
At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[20][21]
-
Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model assesses a drug's ability to raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.
-
Animals: Male albino mice or rats.
-
Procedure:
-
The test compound is administered at various doses.
-
At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.[19][22]
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.[22]
-
The endpoint is the absence of clonic seizures.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
-
Rotarod Test for Neurotoxicity
This test evaluates motor coordination and is used to assess the potential for CNS-related side effects.
-
Animals: Male albino mice or rats.
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Procedure:
-
Animals are trained to stay on the rotating rod for a predetermined amount of time (e.g., 1-2 minutes) at a specific speed.
-
The test compound is administered at various doses.
-
At the time of peak drug effect, the animals are placed back on the rotarod.
-
The time the animal remains on the rod is recorded.
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals fall off the rod, is determined. The Protective Index (PI = TD₅₀ / ED₅₀) can then be calculated to assess the therapeutic window.
-
Signaling Pathways and Mechanisms of Toxicity
Drug-Induced QT Interval Shortening
This compound is known to shorten the QT interval, a phenomenon linked to an increased risk of cardiac arrhythmias in susceptible individuals. While the exact mechanism is not fully elucidated, it is hypothesized to involve modulation of cardiac ion channels. In preclinical studies, this compound did not show a direct effect on the hERG potassium channel, which is commonly associated with QT prolongation.[23] The shortening effect may be due to an influence on other cardiac currents.
Caption: Hypothesized pathway of this compound-induced QT interval shortening.
Drug-Induced Hypersensitivity Reactions (DRESS and SJS/TEN)
Severe cutaneous adverse reactions (SCARs) like DRESS and SJS/TEN are complex immune-mediated responses. For drugs like this compound and lamotrigine, these reactions are thought to be initiated by the interaction of the drug or its metabolites with the immune system, leading to the activation of drug-specific T-cells.
Caption: Generalized pathway for T-cell mediated drug hypersensitivity reactions.
Topiramate-Induced Metabolic Acidosis
Topiramate's propensity to cause metabolic acidosis stems from its inhibition of the carbonic anhydrase enzyme, particularly in the kidneys.[12][13][14] This leads to a decrease in bicarbonate reabsorption and reduced hydrogen ion excretion, resulting in a non-anion gap metabolic acidosis.
Caption: Mechanism of topiramate-induced metabolic acidosis via carbonic anhydrase inhibition.
Conclusion
The safety profiles of this compound, lamotrigine, and topiramate are distinct and play a critical role in the selection of appropriate antiepileptic therapy. This compound's CNS effects and potential for QT shortening, lamotrigine's risk of severe skin reactions, and topiramate's cognitive and metabolic side effects are key differentiating factors. A thorough understanding of these profiles, supported by both clinical and preclinical data, is essential for advancing the development of safer and more effective treatments for epilepsy. This guide provides a foundational comparison to aid researchers and clinicians in this endeavor.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. FDA Grants Eisai's sNDA for this compound Priority Review as Adjunctive Treatment in Pediatric Patients Ages 1-4 for Seizures Associated with Lennox-Gastaut Syndrome [prnewswire.com]
- 4. avancepsychiatry.com [avancepsychiatry.com]
- 5. Topiramate-related adverse events: Pattern and signals in the Korea Adverse Event Reporting System, 2010-2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA safety warning on the cardiac effects of lamotrigine: An advisory from the Ad Hoc ILAE/AES Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Safety During and After Use of Phentermine and Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 10. Side effects of lamotrigine - NHS [nhs.uk]
- 11. researchgate.net [researchgate.net]
- 12. Effect of topiramate on acid–base balance: extent, mechanism and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topiramate and metabolic acidosis: an evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topiramate-induced metabolic acidosis: a case study | Nefrología [revistanefrologia.com]
- 15. Topiramate: Safety and Efficacy of its Use in the Prevention and Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medsciencegroup.us [medsciencegroup.us]
- 17. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Meta-analysis of efficacy of topiramate in migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medicine.missouri.edu [medicine.missouri.edu]
- 21. researchgate.net [researchgate.net]
- 22. Stevens Johnson Syndrome associated with Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-induced QT-interval shortening following antiepileptic treatment with oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Pivotal Clinical Trial Findings for Rufinamide in Lennox-Gastaut Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pivotal clinical trial findings for rufinamide in the treatment of Lennox-Gastaut Syndrome (LGS) with subsequent real-world data and alternative therapies. Experimental data is presented to support the comparisons, offering a comprehensive overview for research and drug development professionals.
Pivotal Clinical Trial of this compound for Lennox-Gastaut Syndrome
The approval of this compound for the adjunctive treatment of seizures associated with LGS was largely based on a single, pivotal, multicenter, double-blind, randomized, placebo-controlled trial.[1][2][3][4] This study's findings have been supported by subsequent open-label extension studies and real-world observational data, which serve as a form of independent replication of its core efficacy and safety findings.[3][4][5]
Experimental Protocol: Pivotal Trial (Glauser et al., 2008)
The pivotal trial was designed to assess the efficacy and safety of this compound as an adjunctive therapy in patients with inadequately controlled LGS.[1][2]
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[1][4]
Patient Population: The trial enrolled 138 patients aged 4 to 30 years with a diagnosis of LGS.[1][4] Key inclusion criteria included a history of multiple seizure types, including tonic-atonic ("drop attacks") and atypical absence seizures, a minimum of 90 seizures in the month prior to the baseline period, and a slow spike-and-wave pattern on EEG.[1][2] Patients were on a stable regimen of one to three concomitant antiepileptic drugs (AEDs).[2]
Treatment: Following a 28-day baseline period to quantify seizure frequency, patients were randomized to receive either this compound (n=74) or a placebo (n=64) in addition to their ongoing AEDs.[1][4] The this compound dose was titrated over 14 days to a target dose of approximately 45 mg/kg/day (up to 3200 mg/day), followed by a 70-day maintenance period.[2][4]
Primary Efficacy Endpoints:
-
Percent change in total seizure frequency per 28 days.
-
Percent change in tonic-atonic (drop attack) seizure frequency per 28 days.
-
Seizure severity rating from the Parent/Guardian Global Evaluation of the patient's condition.
Data Presentation: Efficacy and Safety Findings
The following tables summarize the quantitative data from the pivotal this compound trial and provide a comparison with alternative treatments for LGS.
Table 1: Efficacy of this compound in the Pivotal LGS Trial
| Efficacy Outcome | This compound (n=74) | Placebo (n=64) | p-value |
| Median % Reduction in Total Seizure Frequency | 32.7% | 11.7% | 0.0015[1] |
| Median % Reduction in Tonic-Atonic Seizure Frequency | 42.5% | -1.4% (increase) | <0.0001[1] |
| Responder Rate (≥50% reduction) - Total Seizures | 31.1% | 10.9% | 0.0045 |
| Responder Rate (≥50% reduction) - Tonic-Atonic Seizures | 42.5% | 16.7% | 0.002 |
| Improvement in Seizure Severity (Parent/Guardian Global Evaluation) | 53.4% | 30.6% | 0.0041[4] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Pivotal this compound Trial
| Adverse Event | This compound (n=74) | Placebo (n=64) |
| Somnolence | 24.3% | 12.5%[1] |
| Vomiting | 21.6% | 6.3%[1] |
| Decreased Appetite | 8.1% | 1.6% |
| Dizziness | 5.4% | 1.6% |
| Fatigue | 5.4% | 3.1% |
Table 3: Comparative Efficacy of Alternative AEDs for LGS (Drop Seizure Reduction)
| Drug | Median % Reduction in Drop Seizures | Placebo | Reference |
| Clobazam (1.0 mg/kg/day) | 68.3% | 27.3% | [6] |
| Cannabidiol (20 mg/kg/day) | 43.9% | 21.8% | [7] |
| Topiramate | 14.8% | -5.1% (increase) | [8][9] |
| Felbamate | 34% | 9% | [8][9] |
| Lamotrigine | 32% | 9% | [8][9] |
Mandatory Visualizations
This compound Pivotal Trial Workflow
References
- 1. This compound for generalized seizures associated with Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Onset of action and seizure control in Lennox-Gaustaut syndrome: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epilepsy Essentials: this compound in the Treatment of Lennox-G [practicalneurology.com]
- 5. Dosing considerations for this compound in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lennox-Gastaut Syndrome: Current Treatments, Novel Therapeutics, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of antiseizure medication for Lennox-Gastaut syndrome: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Rufinamide
Essential Safety and Handling Guide for Rufinamide
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. It outlines essential personal protective equipment, handling and disposal procedures, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific health hazards that necessitate careful handling. It is suspected of causing cancer and may damage fertility or an unborn child. Additionally, it may cause drowsiness or dizziness.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification |
| Hand Protection | Impervious gloves | Inspect gloves before use and use proper removal techniques.[2] |
| Eye Protection | Safety glasses or goggles | Required if there is a possibility of eye contact.[2] |
| Skin and Body | Protective disposable gown | Should be made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Respiratory | Appropriate respirator | A gas mask with a type A filter is recommended to control exposure.[2] |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Handling:
-
Avoid all contact and inhalation of dust, mists, and vapors associated with the material.[4]
-
Use in a well-ventilated area or outdoors.[5] A closed system or local exhaust ventilation should be used if dust or aerosol generation is likely.
-
Wash hands and face thoroughly after handling.
-
Take precautionary measures against static discharge.[1]
-
-
Storage:
-
Store in a tightly closed container in a cool, dark, and well-ventilated place.[5]
-
The oral suspension should be stored in an upright position.[6]
-
Store locked up and away from incompatible materials such as oxidizing agents.[5]
-
This compound tablets and oral suspension should be stored at a temperature between 59°F to 86°F (15°C to 30°C).[7]
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.
-
Waste Disposal:
-
Dispose of contents and containers through an authorized waste management company.[5]
-
Do not allow the substance to enter sewers or surface and ground water.[1]
-
For non-flush list medicines, if a take-back program is unavailable, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[8]
-
Always scratch out personal information on prescription labels before disposing of the container.[8]
-
Emergency Procedures
Immediate and appropriate action during an emergency is vital to mitigate harm.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If they feel unwell, call a poison center or doctor.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with water.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] |
| Ingestion | Rinse mouth. If the person feels unwell, get medical advice or attention.[5] Do not induce vomiting. |
Spill Response Workflow
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram outlines the procedural flow for managing a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lupin.com [lupin.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
